Ferric sodium citrate
Description
Historical Development of Ferric Citrate (B86180) Complex Chemistry
The study of iron-citrate complexes dates back to early investigations into the chemistry of coordination compounds. Citric acid, with its three carboxyl groups and one hydroxyl group, was recognized for its ability to chelate metal ions, including iron. regulations.govresearchgate.net Early work focused on synthesizing and attempting to characterize the various species that could be formed. scienceforecastoa.com These studies revealed that the stoichiometry and structure of the resulting complexes were highly dependent on factors such as the pH of the solution and the molar ratio of iron to citrate. scienceforecastoa.comrsc.org
Over the years, a variety of ferric citrate complexes have been identified, including mononuclear, dinuclear, and polynuclear species. rsc.orgnih.gov For instance, under acidic conditions, dinuclear complexes like [Fe₂(Cit)₂(H₂O)₂]²⁻ and [Fe₂(HCit)₃]³⁻ have been prepared. rsc.org As the pH approaches neutral, the mononuclear dicitrate complex [Fe(Cit)₂]⁵⁻ can be crystallized. rsc.org The versatility of the citrate ligand, which can coordinate to one, two, three, or even four iron ions, contributes to this chemical diversity. regulations.gov
Broader Scientific Significance of Iron(III)-Citrate Interactions in Chemical and Biological Systems
The interaction between iron(III) and citrate is of fundamental importance in numerous chemical and biological processes. In the environment, citrate released by plant roots and microorganisms can solubilize iron from soil minerals, making it available for uptake by organisms. wikipedia.org This process is crucial for the iron metabolism of many life forms. wikipedia.org
In the realm of biology, ferric citrate complexes are considered to be among the most significant coordinated forms of ferric iron in biochemical processes. nih.govresearchgate.net Citrate is present in blood plasma and is thought to be a major component of the non-transferrin-bound iron pool, particularly in individuals with iron overload conditions. regulations.govresearchgate.netrsc.org It is also implicated in the transport of iron in plants through the xylem sap. regulations.govresearchgate.netpublicationslist.org In fact, a tri-Fe(III), tri-citrate complex has been directly identified in the xylem sap of iron-deficient tomatoes. publicationslist.org Furthermore, the photocatalytic reactions of Fe(III)-carboxylate complexes, including citrate, play a role in the oxidation of dissolved organic matter in aquatic environments. rsc.org
Challenges in Precise Chemical Characterization and Speciation Elucidation of Ferric Citrate Systems
Despite its significance, the coordination chemistry of the iron-citrate system remains complex and not fully elucidated. regulations.govnih.govresearchgate.net Several challenges contribute to the difficulty in precisely characterizing and determining the speciation of ferric citrate systems in aqueous solutions.
One major hurdle is the sheer number of possible chemical species that can coexist, with their relative concentrations being highly sensitive to pH and the iron-to-citrate molar ratio. researchgate.netrsc.orgpublicationslist.org The speciation can change dramatically with even minor shifts in these parameters. publicationslist.org
Another significant challenge lies in the analytical techniques themselves. Methods like mass spectrometry, which are powerful for identifying metal complexes, can sometimes be too harsh for the relatively labile ferric citrate complexes, potentially altering the very species they are meant to identify. publicationslist.org The deprotonation of the hydroxyl group of citrate upon complexation with Fe(III) has also been a major source of divergence in reported affinity constants, though recent determinations of the alcoholic pKa of citric acid are helping to resolve these discrepancies. researchgate.netresearchgate.netrsc.org
The dynamic and intricate nature of these systems means that a combination of techniques, including Mössbauer spectroscopy, electron paramagnetic resonance (EPR) spectroscopy, mass spectrometry, and spectrophotometric titrations, is often required to gain a clearer picture of the speciation under different conditions. nih.govresearchgate.netresearchgate.netrsc.orgresearchgate.net Recent studies have utilized these methods to investigate the structure and nuclearity of the complexes, confirming the prevalence of polynuclear species at a 1:1 iron-to-citrate ratio and the coexistence of multiple monoiron species in the presence of excess citrate. nih.govresearchgate.net
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
59938-18-0 |
|---|---|
Molecular Formula |
C6H4FeNaO7 |
Molecular Weight |
266.93 g/mol |
IUPAC Name |
sodium;iron(3+);2-oxidopropane-1,2,3-tricarboxylate |
InChI |
InChI=1S/C6H7O7.Fe.Na/c7-3(8)1-6(13,5(11)12)2-4(9)10;;/h1-2H2,(H,7,8)(H,9,10)(H,11,12);;/q-1;+3;+1/p-3 |
InChI Key |
XJDIIQYURGDWCL-UHFFFAOYSA-K |
Canonical SMILES |
C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])[O-].[Na+].[Fe+3] |
Origin of Product |
United States |
Advanced Synthesis Methodologies for Ferric Citrate Complexes
Tailored Synthesis of Iron Oxide Nanoparticles Stabilized by Sodium Citrate (B86180)
The synthesis of iron oxide nanoparticles (IONPs) with tailored properties often involves stabilization with sodium citrate. This approach prevents aggregation and controls particle growth, leading to stable colloidal dispersions.
Chemical Coprecipitation Techniques and Process Parameters
Chemical coprecipitation is a widely used method for synthesizing iron oxide nanoparticles due to its simplicity and scalability. rsc.orggoogle.comatamanchemicals.com This technique typically involves the precipitation of ferrous (Fe²⁺) and ferric (Fe³⁺) ions from an aqueous solution by adding a base. rsc.orggoogle.comatamanchemicals.com The reaction is performed under controlled temperature and pH to promote the formation of magnetite (Fe₃O₄) or maghemite (γ-Fe₂O₃) nanoparticles. researchgate.net
Several process parameters are critical in determining the final characteristics of the nanoparticles:
Stirring Speed: The speed of mechanical stirring during the reaction significantly impacts the hydrodynamic size of the nanoparticles. Higher stirring speeds, for instance, increasing from 3000 rpm to 9000 rpm, can lead to a drastic reduction in nanoparticle size. scienceforecastoa.com
Temperature: Temperature influences both the nanoparticle formation and the adsorption of the stabilizer. Elevated temperatures can accelerate the chemical adsorption of citrate onto the nanoparticle surface. scienceforecastoa.com
pH: The pH of the reaction medium is a crucial factor that must be carefully controlled to ensure the formation of the desired iron oxide phase and to facilitate the binding of the citrate stabilizer. rsc.orggoogle.com
Dosing Rate: The rate at which the precipitating agent is added can also affect the final nanoparticle characteristics, although its influence might be less significant than other parameters like temperature and stirring rate. researchgate.net
The table below summarizes the effect of various process parameters on the synthesis of iron oxide nanoparticles.
| Process Parameter | Effect on Nanoparticle Characteristics |
| Stirring Speed | Higher speeds generally lead to smaller hydrodynamic sizes. scienceforecastoa.com |
| Temperature | Affects reaction kinetics and stabilizer adsorption. researchgate.netscienceforecastoa.com |
| pH | Influences the iron oxide phase and stabilizer binding. rsc.orggoogle.com |
| Dosing Rate | Can have a minor influence on the final nanoparticle properties. researchgate.net |
Influence of Stabilizer Concentration and Reaction Conditions on Nanoparticle Formation and Colloidal Stability
Sodium citrate acts as a stabilizer by adsorbing onto the surface of the iron oxide nanoparticles, which inhibits crystal growth and prevents aggregation through electrostatic repulsion. google.comscienceforecastoa.com The concentration of the stabilizer and the conditions under which it is introduced are pivotal.
The timing of stabilizer addition is crucial. Adding citrate to the iron salt solution before precipitation can lead to the formation of iron-citrate complexes, which influences the subsequent nanoparticle formation. cambridge.org Alternatively, citrate can be added after the initial formation of the iron oxide core to coat the nanoparticles. cambridge.orgregulations.gov
The concentration of sodium citrate directly affects the colloidal stability of the nanoparticle dispersion. The carboxylate groups of the citrate ions coordinate with the iron atoms on the nanoparticle surface, creating a negative surface charge that leads to electrostatic repulsion between particles and enhances their dispersion in aqueous solutions. google.com Studies have shown that the use of stabilizers like sodium citrate is effective in reducing nanoparticle agglomeration. google.comhaematologica.org The stability of these colloidal systems is often characterized by their zeta potential, with more negative values indicating greater stability. nih.gov
Controlled Synthesis of Discrete Ferric Citrate Complex Species
Beyond nanoparticles, the synthesis of discrete ferric citrate complexes with specific nuclearity (mononuclear or polynuclear) is a key area of research. The structure of these complexes is highly dependent on the reaction conditions.
Impact of Iron:Citrate Molar Ratios and pH on Product Formation
The molar ratio of iron to citrate and the pH of the solution are the most critical factors determining the structure and nuclearity of the resulting ferric citrate complexes. scienceforecastoa.comnih.gov
High Citrate to Iron Ratios: An excess of citrate relative to iron favors the formation of mononuclear ferric citrate complexes. scienceforecastoa.comnih.gov For instance, at a pH of around 8, using citric acid to iron nitrate (B79036) ratios of 9:1 and 19:1 leads to the formation of mononuclear [Fe(Cit)₂]⁵⁻ complexes. scienceforecastoa.com Mass spectrometry results have confirmed that the mononuclear dicitrate complex is predominant when the molar citrate to Fe(III) ratio is greater than 10. researchgate.net
Low Citrate to Iron Ratios: Conversely, lower citrate to iron ratios, such as 1:1, tend to promote the formation of polynuclear species, including dinuclear and trinuclear complexes. scienceforecastoa.comnih.gov At a 1:1 molar ratio, polynuclear structures are favored across a broad pH range (3.0 to 7.5). nih.gov Di-nuclear complexes have been observed at citric acid to iron nitrate ratios of 2:1 and 5:1. scienceforecastoa.com
The pH of the solution also plays a significant role. Lower pH values tend to favor the formation of oligomeric (polynuclear) species, while increasing the pH enhances the prevalence of mononuclear iron complexes. researchgate.net At neutral pH, the relative amount of mononuclear complexes is higher than at slightly acidic conditions, which can be attributed to the increased deprotonation of citric acid, enhancing its coordination ability. nih.gov
The following table illustrates the influence of the iron-to-citrate molar ratio on the nuclearity of the resulting ferric citrate complexes.
| Iron:Citrate Molar Ratio | Resulting Complex Nuclearity | Reference |
| 1:1 | Polynuclear (likely trinuclear) | nih.gov |
| 1:2 to 1:5 | Dinuclear and other oligomeric species | scienceforecastoa.comresearchgate.net |
| 1:9 to 1:19 | Mononuclear ([Fe(Cit)₂]⁵⁻) | scienceforecastoa.com |
| > 1:10 | Predominantly mononuclear | researchgate.net |
Methods for Achieving Mononuclear vs. Polynuclear Complex Configurations
The primary method for controlling the nuclearity of ferric citrate complexes is the careful manipulation of the iron-to-citrate molar ratio and the solution's pH, as detailed above. scienceforecastoa.comnih.govresearchgate.net
To selectively synthesize mononuclear complexes, a significant excess of citrate is employed in the reaction mixture. scienceforecastoa.comnih.gov This ensures that each ferric ion is fully coordinated by citrate ligands, preventing the formation of bridges between iron centers that would lead to polynuclear structures. The synthesis is often carried out in a basic solution (e.g., pH ~8) to facilitate the deprotonation of citric acid's hydroxyl group, which is involved in the complex formation. rsc.orgscienceforecastoa.com
Conversely, the synthesis of polynuclear complexes is achieved by using a lower ratio of citrate to iron, typically 1:1 or slightly higher. nih.gov Under these conditions, the citrate ligands are insufficient to fully saturate the coordination sphere of each ferric ion, leading to the formation of shared ligands and polynuclear structures. nih.gov These reactions can be performed over a range of pH values, with lower pHs generally favoring oligomerization. researchgate.net
Novel Approaches for Enhancing Iron Content in Synthesized Ferric Citrate Products
Increasing the iron content in ferric citrate preparations is desirable for certain applications. One novel approach involves altering the starting materials and reaction solvent. A patented method describes the synthesis of ferric citrate with a high iron content by reacting ferric chloride with sodium citrate. google.com This process involves dissolving sodium citrate in water and ferric chloride in an alcohol or an aqueous alcohol solution. The two solutions are then mixed to initiate the complexation reaction. google.com This method is reported to yield a product with a higher iron content compared to traditional methods that start with ferric hydroxide (B78521) and citric acid. google.com The use of an alcoholic solvent for the ferric chloride is a key deviation from standard aqueous syntheses.
Another strategy to potentially increase iron bioavailability, though not directly the iron content of the complex itself, involves the co-formulation with other compounds. For instance, the presence of ascorbic acid can enhance the absorption of non-heme iron by creating a soluble chelate with ferric iron and by reducing Fe³⁺ to the more bioavailable Fe²⁺ form. acs.org While this is a formulation strategy rather than a synthesis modification of the complex itself, it is a relevant consideration for applications where iron uptake is the primary goal.
Synthetic Routes for Specific Oxidation States: Iron(II) Citrate Complex Preparation
The synthesis of iron(II) citrate, also known as ferrous citrate, is of significant interest due to the distinct properties and bioavailability of the iron(II) oxidation state. researchgate.netnih.gov Various methods have been developed to produce this complex, often focusing on maintaining the iron in its +2 state and preventing oxidation to the more common ferric (iron(III)) form. nih.govmdpi.com
A prevalent and direct method involves the reaction of metallic iron with citric acid. researchgate.netnih.gov In a typical laboratory-scale synthesis, iron filings are added to a heated aqueous solution of citric acid. mdpi.com The reaction proceeds via a redox mechanism where the iron metal is oxidized to iron(II) ions, which then chelate with the citrate anions, while hydrogen gas is evolved. mdpi.com This process is conducted in a reducing environment to minimize the formation of iron(III) species. mdpi.com The resulting product, a crystalline solid, has been identified as FeC₆H₆O₇·H₂O. researchgate.netnih.gov The slow, in situ generation of iron(II) from the filings helps to control the reaction and promote the formation of a crystalline product. mdpi.com
Another established synthetic approach involves the reaction of an iron(II) salt with a citrate salt or citric acid in an aqueous solution. google.com Ferrous sulfate (B86663) heptahydrate is a common precursor for the iron(II) ion. google.comacs.org In one patented method, ferrous citrate is precipitated by reacting ferrous sulfate heptahydrate and trisodium (B8492382) citrate dihydrate with anhydrous citric acid, adjusting the pH to approximately 2.9. google.com Heating this solution facilitates the formation and precipitation of the ferrous citrate complex. google.com Variations of this method utilize different bases, such as ammonium (B1175870) hydroxide, to control the pH within an optimal range of 2.5 to 3.0, followed by boiling to induce precipitation. google.com Alternative iron(II) sources like ferrous acetate (B1210297) and ferrous ammonium sulfate have also been successfully used. google.com
The general reaction scheme for the precipitation method can be summarized as mixing an aqueous solution of a ferrous salt with citric acid, maintaining the pH between 2 and 4, and heating the mixture to precipitate the iron(II) citrate complex. google.com The resulting solid is then separated from the solution by filtration. google.com
A research study developed a rapid and straightforward method for synthesizing iron(II) citrate complex intended for use as a food supplement. nih.gov This method also relies on the direct reaction of iron filings with citric acid. nih.gov Specifically, citric acid monohydrate is dissolved in water and heated to 90°C before the addition of iron filings. mdpi.com After the reaction is complete, the mixture is cooled, and the pearly, grey precipitate is washed, filtered, and freeze-dried. mdpi.com Characterization of the product confirmed the formula FeC₆H₆O₇·H₂O, highlighting that the iron is exclusively in the +2 oxidation state. researchgate.netnih.gov
The following table summarizes various synthetic routes for the preparation of iron(II) citrate complexes:
| Reactants | Key Conditions | Product Formula | Reference |
| Iron Filings, Citric Acid | Heated aqueous solution (90°C), reducing environment, subsequent cooling and freeze-drying. | FeC₆H₆O₇·H₂O | nih.govmdpi.com |
| Ferrous Sulfate Heptahydrate, Trisodium Citrate Dihydrate, Anhydrous Citric Acid | Aqueous solution, pH adjusted to ~2.9, heating to precipitate. | C₆H₆O₇Fe | google.com |
| Ferrous Sulfate Heptahydrate, Citric Acid, Ammonium Hydroxide | Aqueous solution, pH 2.5-3.0, boiling under reflux. | C₆H₆O₇Fe | google.com |
| Ferrous Acetate, Anhydrous Citric Acid | Aqueous solution, pH adjusted to ~2.9, heating to precipitate. | C₆H₆O₇Fe | google.com |
| Ferrous Ammonium Sulfate Hexahydrate, Citric Acid, Ammonium Hydroxide | Aqueous solution, pH 2.5-3.0, boiling under reflux. | C₆H₆O₇Fe | google.com |
It is crucial to note that iron(II) citrate complexes are highly susceptible to oxidation in the presence of air, readily converting to iron(III) citrate complexes. wikipedia.org Therefore, the synthesis and handling of these compounds often require conditions that minimize exposure to atmospheric oxygen to preserve the desired iron(II) oxidation state.
Complex Coordination Chemistry and Solution Speciation of Ferric Citrate
Detailed Ligand Coordination Modes of Citrate (B86180) with Ferric Ions
Citric acid, a tricarboxylic α-hydroxy acid, is a versatile ligand capable of coordinating with metal ions in various ways. nih.govregulations.gov Its coordination with ferric ions is particularly complex, leading to a variety of structures. wikipedia.org The mode of coordination is influenced by factors such as the pH of the solution and the molar ratio of iron to citrate. researchgate.netkcl.ac.ukrsc.org
The coordination environment of ferric citrate complexes has been investigated using a range of spectroscopic and structural techniques, including Mössbauer spectroscopy, electron paramagnetic resonance (EPR), and X-ray crystallography. nih.govresearchgate.netrsc.org These studies have provided valuable insights into how the citrate ligand binds to the Fe(III) center.
X-ray crystallography has been instrumental in structurally characterizing several solid-state ferric citrate complexes, revealing diverse coordination modes. nih.govnih.gov To date, at least five distinct ferric citrate complex structures have been identified, including mononuclear, dinuclear, trinuclear, and even nonanuclear species. nih.gov For instance, the first mononuclear iron(III)-citrate complex to be structurally characterized was (NH₄)₅[Fe(C₆H₄O₇)₂]·2H₂O. regulations.govacs.org In this complex, the iron(III) center is octahedrally coordinated by two tetraionized citrate ligands. regulations.gov
Spectroscopic data from techniques like Mössbauer and EPR spectroscopy confirm the presence of high-spin ferric iron in these complexes. nih.govregulations.gov EPR spectroscopy has been particularly useful in studying the speciation in aqueous solutions, helping to distinguish between different iron species based on their magnetic properties. researchgate.netkcl.ac.ukrsc.org Studies combining Mössbauer and EPR spectroscopy on frozen solutions have shown that at a 1:1 iron-to-citrate molar ratio, polynuclear species, likely trinuclear, are predominant. nih.gov In contrast, with an excess of citrate, a mixture of monoiron species with different coordination environments is observed. nih.gov
Citric acid has three carboxylic acid groups and a central hydroxyl group, all of which can be ionized. regulations.gov The pKa values for the carboxylic groups are approximately 3.13, 4.76, and 6.40, while the pKa for the hydroxyl group is much higher, around 14.4. regulations.govresearchgate.net The protonation state of these groups, which is dependent on the pH of the solution, plays a crucial role in the coordination with Fe(III).
A key feature of the coordination of citrate with Fe(III) is the involvement and subsequent deprotonation of the central hydroxyl group. researchgate.netkcl.ac.uknih.gov X-ray crystallography data indicates that this deprotonation occurs upon complex formation. researchgate.netkcl.ac.uknih.gov This deprotonation of the alcoholic function of citrate has been a significant challenge in accurately determining the affinity constants for iron(III)-citrate complexes. researchgate.netkcl.ac.ukrsc.org The ability of the citrate ligand to be tetraionized allows it to act as a powerful chelator for ferric ions. regulations.gov The versatility of the citrate ligand is demonstrated by its ability to coordinate to one, two, three, or even four iron ions, with ligand-to-iron ratios varying from 2 down to 0.75. regulations.gov
Spectroscopic and Structural Insights into Ligand Binding to Fe(III) Centers
Aqueous Solution Speciation of Ferric Citrate Complexes
The speciation of ferric citrate in aqueous solutions is highly dependent on conditions such as pH and the relative concentrations of iron and citrate. researchgate.netkcl.ac.ukebi.ac.uk This leads to a dynamic equilibrium between various monomeric and polymeric species.
In aqueous solutions, ferric citrate exists as a mixture of different species, primarily monoiron, dinuclear, and trinuclear complexes. researchgate.netkcl.ac.ukebi.ac.uk The relative abundance of these species is dictated by the solution's pH and the iron-to-citrate molar ratio. researchgate.netkcl.ac.ukebi.ac.uk
Monoiron Species: Mass spectrometry and EPR studies have identified a monoiron dicitrate species, [Fe(Cit)₂]⁵⁻, as a relevant complex, particularly when citrate is in excess. researchgate.netkcl.ac.ukscienceforecastoa.com At physiological pH (around 7.4) and with a high citrate-to-iron ratio (e.g., 100:1), the monoiron dicitrate complex is the predominant species. researchgate.net The formation of this mononuclear complex is favored in basic solutions (pH ~8) with an excess of citrate. scienceforecastoa.com
Dinuclear and Trinuclear Species: As the iron-to-citrate ratio increases, or at lower pH values, the formation of polynuclear species becomes more significant. nih.govresearchgate.net Dinuclear and trinuclear oligomeric complexes are observed to coexist with the monoiron species. researchgate.netkcl.ac.ukebi.ac.uk At an equimolar iron-to-citrate ratio, the formation of polynuclear structures is necessary to satisfy the coordination requirements of the Fe³⁺ ions. nih.gov Mass spectrometry data suggests that dinuclear and trinuclear complexes are the most abundant species at higher iron-to-citrate molar ratios. researchgate.net
The crystal structures of several of these species have been determined, including the mononuclear [Fe(Citrate)₂]⁵⁻, dinuclear [Fe₂(Citrate)₂(H₂O)₂]²⁻ and [Fe₂(HCitrate)₃]³⁻, and a trinuclear [Fe₃(Citrate)₄H]⁶⁻ complex. nih.gov
The equilibrium between the different ferric citrate species is dynamic and shifts in response to changes in pH and concentration.
Effect of pH: The pH of the solution has a profound effect on speciation. Lowering the pH tends to favor the formation of oligomeric (polynuclear) species, while increasing the pH enhances the prevalence of mononuclear iron complexes. researchgate.net For example, potentiometric titrations have shown the formation of different hydrolyzed complexes as the pH changes. asm.org
Effect of Concentration/Molar Ratio: The molar ratio of iron to citrate is a critical determinant of the species distribution. nih.gov
At high citrate-to-iron ratios (e.g., >10:1), the mononuclear dicitrate complex is dominant. researchgate.net
As the iron concentration increases relative to citrate (ratios > 1:10), the presence of oligomeric species becomes more pronounced. researchgate.net
At a 1:1 molar ratio, polynuclear species, likely trinuclear structures, are the most prevalent across a broad pH range (3.0 to 7.5). nih.gov
This complex interplay of pH and concentration means that the specific form of "ferric citrate" in a solution can vary significantly.
The stability of the various ferric citrate complexes can be quantified through thermodynamic parameters such as formation constants (also known as stability constants). The determination of these constants is complicated by the deprotonation of the citrate's hydroxyl group. researchgate.netkcl.ac.ukrsc.org
Spectrophotometric titration has been used to determine the formation constant for the biologically relevant [Fe(Cit)₂]⁵⁻ complex. researchgate.netkcl.ac.ukrsc.org A useful metric for comparing the stability of different iron complexes is the pFe³⁺ value, which represents the negative logarithm of the free Fe³⁺ concentration in the presence of the ligand under specific conditions. For citrate at pH 7.4 with 10 µM Fe(III) and 1 mM citrate, the calculated pFe³⁺ value is 15.0, indicating a high affinity of citrate for ferric iron. researchgate.net
Below is a table summarizing some of the identified ferric citrate species and their formation constants.
| Species Formula | Log of Formation Constant (log β) | Conditions/Comments |
| [Fe(Cit)] | - | A fundamental complex in the system. |
| [Fe(Cit)₂]⁵⁻ | 25.1 | Formation constant for the biologically relevant dicitrate complex. researchgate.netkcl.ac.uk |
| [Fe₂(Cit)₂(OH)₂]²⁻ | 22.8 | A dinuclear species. |
| [Fe₃(Cit)₂(OH)₄]⁺ | 34.3 | A trinuclear species. |
This table is a representation of data available in the literature; values can vary depending on the experimental conditions and the model used for calculation.
The stability of ferric citrate complexes is also noteworthy. For example, a specific iron citrate micellar complex has shown remarkable stability in a water/glycerol mixture, with no signs of decomposition after three years at room temperature. google.com
Identification and Distribution of Monoiron, Dinuclear, and Trinuclear Species
Coordination Environment of Ferrous Citrate in Aqueous Systems
The coordination chemistry of ferrous citrate (Fe²⁺-citrate) in aqueous solutions is distinct from its ferric counterpart, although it is also characterized by the formation of various complex species. Ferrous citrate complexes are generally less stable and more susceptible to oxidation compared to ferric citrate complexes. wikipedia.org
The coordination environment of ferrous citrate involves the interaction of the ferrous ion with the carboxylate and hydroxyl groups of the citrate ligand. regulations.gov Structural studies have revealed the formation of a coordination polymer in the solid state with the formula [Fe(H₂O)₆]²⁺{[Fe(C₆H₅O₇)(H₂O)]⁻}₂·2H₂O. wikipedia.org In this structure, the citrate ligand coordinates to the ferrous ion.
In aqueous solutions, the speciation of ferrous citrate is dependent on pH and the Fe(II):citrate molar ratio. Potentiometric titrations and spectroscopic studies have been employed to investigate the formation of different ferrous citrate complexes. researchgate.net At neutral pH, it has been proposed that the Fe(II) ion, which has a coordination number of six, can bind with two citrate ligands to form the [Fe(II)(citrate)₂]⁴⁻ complex. researchgate.net Other proposed species include Fecit⁻, Fecit₂⁴⁻, and Fe(OH)cit₂⁵⁻, with their relative concentrations varying with pH. acs.org The oxidation of these ferrous citrate species is a key aspect of their chemistry in aerobic environments. acs.org
The table below summarizes some of the proposed ferrous citrate species in aqueous solution and their characteristics.
| Species Name | Chemical Formula | pH Range of Predominance | Key Characteristics |
| Ferrous monocitrate | [Fe(cit)]⁻ | Acidic | A mononuclear complex suggested to form in acidic medium. regulations.gov |
| Ferrous dicitrate | [Fe(cit)₂]⁴⁻ | Neutral | A mononuclear complex where Fe(II) is coordinated by two citrate ligands. researchgate.net |
| Hydroxy ferrous dicitrate | [Fe(OH)(cit)₂]⁵⁻ | Alkaline | A hydroxylated mononuclear complex that becomes more significant at higher pH. acs.org |
This table is generated based on findings from multiple research studies and represents a simplified model of a complex equilibrium.
Competitive Ligand Binding and Ternary Complex Formation Studies with Ferric Citrate
Ferric citrate participates in complex equilibria involving competitive ligand binding and the formation of ternary complexes, which are crucial in various biological and environmental systems. These interactions have been studied to understand the mobilization, transport, and bioavailability of iron.
One significant area of study is the competition between citrate and other strong iron chelators, such as desferrioxamine B (DFB). The exchange of iron from ferric citrate to DFB is a process influenced by the speciation of ferric citrate. researchgate.net Mononuclear ferric citrate species are thought to be the primary species that react with DFB. researchgate.net The kinetics of this ligand exchange can be complex, sometimes involving the formation of a ternary complex as an intermediate. researchgate.net
| Metal Ion | Organic Acid | log K (M⁻¹) | Reference |
| Fe³⁺ | Salicylic Acid | 16.9 | cdnsciencepub.com |
| Fe³⁺ | Citric Acid | 13.5 | cdnsciencepub.com |
| Al³⁺ | Salicylic Acid | 15.1 | cdnsciencepub.com |
| Al³⁺ | Citric Acid | 12.8 | cdnsciencepub.com |
This table is based on potentiometric titration analysis and showcases the relative stability of different ternary complexes.
Furthermore, ferric citrate's interaction with proteins is a critical aspect of its biological chemistry. The periplasmic iron-binding protein (FbpA) in some bacteria can acquire iron from ferric citrate. nih.gov This process can be viewed as a competitive binding scenario where the protein competes with citrate for the ferric ion. The formation of a ternary complex involving the protein, iron, and citrate has been proposed as a key step in this iron acquisition mechanism. regulations.gov Similarly, the transfer of iron from citrate to transferrin, a major iron-transport protein in blood plasma, is believed to proceed through the formation of a ternary chelate-iron-transferrin complex. researchgate.net
Studies using techniques like electrospray ionization mass spectrometry (ESI-MS) have also provided evidence for the formation of ternary complexes of citrate with iron and other metals, such as copper, in solution. frontiersin.org These findings highlight the intricate and competitive nature of ferric citrate's interactions with a variety of biologically and environmentally relevant ligands.
Mechanistic Investigations of Ferric Citrate Reactions and Interactions
Kinetics and Pathways of Ligand Exchange Reactions
The exchange of citrate (B86180) from the ferric iron center with other ligands is a fundamental process in biological systems and environmental chemistry. The kinetics and pathways of these reactions are complex and influenced by a variety of factors, including the nature of the incoming ligand, the speciation of the ferric citrate complex, and the properties of the surrounding medium.
The interaction of ferric citrate with potent biological iron chelators, known as siderophores, provides significant insight into the mechanisms of iron acquisition by microorganisms. A well-studied example is the ligand exchange reaction between ferric citrate and desferrioxamine B (DFB), a siderophore produced by many bacteria.
Research has shown that the transfer of iron from citrate to DFB is not a simple, single-step process. asm.org The kinetics of this exchange are influenced by the molar ratio of citrate to iron. asm.org At low citrate-to-iron ratios, the rate-limiting step can be the depolymerization of polynuclear ferric citrate species into more reactive, lower molecular weight complexes. asm.org Conversely, at high citrate-to-iron ratios (e.g., above 20:1), the formation of ferric dicitrate is favored, which suppresses polymerization. asm.org This dicitrate complex reacts more readily to release iron. asm.org
Speciation analysis indicates that at a pH of 8.0 and high citrate-to-iron molar ratios (500-5000), the dominant species involved in the ligand exchange with DFB are mononuclear mono- and dicitrate ferric complexes. rsc.orgasm.org The reaction is understood to proceed through the formation of a ternary complex involving the chelate, iron, and the incoming ligand as an intermediate, without the involvement of free ionic Fe(III). asm.org The time to achieve half-saturation of the metal-binding sites in human transferrin, for instance, is significantly longer for citrate (8 hours) compared to nitrilotriacetate (3 seconds), highlighting the influence of the chelating agent's chemical nature on transfer kinetics. asm.org
To quantitatively describe the ligand exchange process, kinetic models have been developed. For the exchange between ferric citrate and DFB, a model has been proposed that considers the adjunctive association of DFB with the ferric citrate complexes. rsc.orgasm.org This model delineates three primary mechanisms:
Direct association of DFB with the ferric dicitrate complex without prior dissociation of a citrate molecule. rsc.orgasm.org
Adjunctive association of DFB with the ferric monocitrate complex after the dissociation of one citrate molecule from the parent complex. rsc.orgasm.org
Complexation of hydrated iron by DFB following the sequential dissociation of both citrate molecules. rsc.orgasm.org
The modeling approach often incorporates the Eigen-Wilkins mechanism for metal-ligand complexation, considering the pseudo-equilibration of ferric citrate complexes followed by the formation of the new complex. asm.org
| Factor | Observation | Mechanistic Implication | Reference(s) |
| Citrate:Fe Ratio | At low ratios, depolymerization is rate-limiting. At high ratios, formation of reactive ferric dicitrate is favored. | The speciation of ferric citrate (polymeric vs. mononuclear) dictates the reaction kinetics. | asm.org |
| Incoming Ligand | Ligand exchange with DFB proceeds via multiple pathways. | A ternary complex is formed; direct association and adjunctive pathways are key. | rsc.orgasm.org |
| Ionic Strength | Rate of exchange with DFB decreases as ionic strength increases from 0.01 M to 0.5 M. | Lower ionic strength destabilizes the less reactive ferric dicitrate complex, increasing the overall reaction rate. | asm.orgresearchgate.net |
Derivation of Kinetic Models for Exchange Processes
Electron Transfer and Redox Mechanisms Involving Ferric Citrate
Ferric citrate complexes are active participants in redox reactions, serving as both electron acceptors and donors in various biological and environmental processes. These reactions are crucial for microbial respiration and the photochemical cycling of iron.
Dissimilatory metal-reducing bacteria utilize ferric iron as a terminal electron acceptor for respiration. The reduction of ferric citrate has been extensively studied in organisms like Shewanella oneidensis MR-1 and Geobacter sulfurreducens. These bacteria employ extracellular electron transfer (EET) mechanisms involving a network of multiheme c-type cytochromes. asm.orgimrpress.com
In S. oneidensis MR-1, the outer membrane cytochromes MtrC and OmcA are key players in the reduction of Fe(III) complexes. asm.org Kinetic studies using stopped-flow techniques have revealed that the reduction of ferric citrate by these cytochromes occurs in a biphasic manner, with a rapid initial phase followed by a slower second phase. asm.org This biphasic behavior is attributed to the properties of the cytochromes themselves, possibly due to different redox potentials among the heme groups or the presence of multiple reaction sites. asm.org
Geobacter species are also prominent in the reduction of ferric citrate and can dominate in iron-rich anaerobic environments. asm.org They utilize a variety of outer membrane cytochromes and conductive protein filaments, sometimes referred to as "nanowires," to transfer electrons to extracellular acceptors like ferric citrate. researchgate.netimrpress.com Different porin-cytochrome complexes in Geobacter sulfurreducens have been shown to be involved in distinct EET pathways for the reduction of Fe(III) citrate, Fe(III) oxides, and Mn(IV) oxides. imrpress.com
| Microorganism | Key Proteins Involved | Kinetic Observations | Reference(s) |
| Shewanella oneidensis MR-1 | Outer membrane cytochromes MtrC and OmcA | Biphasic reduction kinetics; rate: MtrC > OmcA; rate for ligands: EDTA > NTA > citrate. | asm.org |
| Geobacter sulfurreducens | Multiheme c-type cytochromes (e.g., OmcS, OmcZ), porin-cytochrome complexes | Utilizes different EET pathways for various Fe(III) sources, including ferric citrate. | asm.orgresearchgate.netimrpress.com |
| Various Fe(III)-reducing bacteria | Dependent on species | Reduction rates can be significantly enhanced by electron shuttles like AQDS. | acs.org |
The photoreduction of ferric citrate is a significant process in sunlit environments, such as surface waters and plant leaves, contributing to the bioavailability of iron and the degradation of organic matter. rsc.orgtandfonline.com Ferric citrate complexes absorb light, particularly in the UV and blue regions of the spectrum, which induces a ligand-to-metal charge transfer (LMCT) reaction. copernicus.orgcopernicus.org
This LMCT process involves the transfer of an electron from the carboxylate ligand to the Fe(III) center, resulting in the formation of an excited-state complex. rsc.org This intermediate rapidly decomposes to yield Fe(II) and a citrate radical. rsc.org The subsequent reactions lead to the decarboxylation of the citrate molecule, often producing CO2 and other organic fragments. tandfonline.comcopernicus.org In the presence of oxygen, a photocatalytic cycle can be established where the generated Fe(II) is reoxidized to Fe(III), leading to the continual degradation of the organic ligand. copernicus.org
The efficiency of this photoreduction is influenced by pH. nih.gov Studies have shown that under highly acidic conditions (pH 1.5), the photoreduction of Fe(III) citrate can be complete, forming Fe(II) citrate and hexaaqua Fe(II) complexes. nih.gov At higher pH values, the primary product is Fe(II) citrate, which can subsequently be reoxidized and polymerize into stable polynuclear ferric compounds. nih.gov
The environmental significance of this process is multifaceted. It plays a crucial role in the biogeochemical cycling of iron by converting less soluble Fe(III) into more soluble and bioavailable Fe(II). rsc.orgacs.org In plants, where iron is often translocated as ferric citrate, photoreduction in leaves can make iron more readily available for metabolic processes. tandfonline.comtandfonline.com In atmospheric aerosols, the photochemistry of iron carboxylates like ferric citrate contributes to aerosol aging, the production of reactive oxygen species, and the loss of particle mass through the release of volatile compounds. copernicus.org
Microbial Reduction Pathways of Iron(III)-Citrate Complexes
Surface Chemistry and Adsorption Mechanisms
Ferric sodium citrate, and more broadly citrate ions, exhibit significant efficacy in inhibiting the corrosion of metals, particularly steel, through the formation of a protective film on the metal's surface. This inhibition is primarily an adsorption-based process where citrate ions form a hydrophobic film that shields the metal from corrosive agents. uv.mx The mechanism involves the chemical bonding of the carboxyl groups in the citrate molecule with ferrous ions (Fe²⁺) that form at the metal surface during the initial stages of corrosion. bibliomed.org
Investigations into the use of sodium citrate as a corrosion inhibitor for low-alloy steel in neutral chloride environments have shown that its effectiveness increases with concentration up to an optimal point. semanticscholar.org Potentiodynamic studies reveal that sodium citrate functions as a mixed inhibitor, meaning it retards both the anodic (metal dissolution) and cathodic (e.g., oxygen reduction) reactions. bibliomed.org The adsorption of citrate ions leads to the formation of a protective film composed of iron-citrate complexes. semanticscholar.org This film acts as a barrier, increasing the charge transfer resistance and decreasing the double-layer capacitance at the metal-solution interface, which is indicative of a protective layer preventing corrosive species from reaching the surface. bibliomed.org
In some systems, the inhibitive effect of citrate is enhanced by the presence of other ions. For instance, studies on a trisodium (B8492382) citrate (TSC) and zinc ion (Zn²⁺) system for protecting carbon steel demonstrated a synergistic effect. bibliomed.org The protective film in this case is a composite layer consisting of an Fe²⁺-TSC complex and zinc hydroxide (B78521) (Zn(OH)₂). bibliomed.org Analysis using Fourier-transform infrared spectroscopy (FTIR) confirms the presence of these complexes in the film scraped from the protected metal surface. bibliomed.org Scanning electron microscopy (SEM) and atomic force microscopy (AFM) have also visually confirmed the formation of a more stable and compact protective film on metal surfaces treated with citrate-based inhibitors. bibliomed.orgresearchgate.net
The following table presents electrochemical data from a study on carbon steel in a corrosive environment, illustrating the effect of a trisodium citrate-Zn²⁺ inhibitor system.
| Parameter | Uninhibited System | Inhibited System (50 ppm TSC + 25 ppm Zn²⁺) |
| Corrosion Potential (Ecorr) | -688 mV | -665 mV |
| Corrosion Current (Icorr) | 1.19 x 10⁻⁵ A/cm² | 3.57 x 10⁻⁶ A/cm² |
| Linear Polarization Resistance (LPR) | 2.50 x 10³ Ω cm² | 7.91 x 10³ Ω cm² |
| Charge Transfer Resistance (Rt) | 3.51 x 10³ Ω cm² | 8.12 x 10³ Ω cm² |
| Double Layer Capacitance (Cdl) | 2.87 x 10⁻⁹ F/cm² | 2.45 x 10⁻⁹ F/cm² |
| Data sourced from potentiodynamic polarization and AC impedance spectra studies. bibliomed.org |
The adsorption of ferric citrate onto inorganic surfaces such as iron oxides and clay minerals is a critical process in various environmental and geochemical contexts. The mechanism is strongly dependent on pH and the specific nature of the substrate. researchgate.net Citrate anions adsorb onto these surfaces through the formation of surface complexes, a process that can involve electrostatic interactions and ligand exchange. nih.gov
On iron (oxyhydr)oxide surfaces like goethite, citrate adsorption is highest at acidic pH (below pH 5) and decreases as the pH increases. researchgate.net Spectroscopic analyses suggest that citrate forms an inner-sphere complex with the goethite surface, likely coordinating through one or more of its carboxyl groups. researchgate.net This adsorption can reverse the surface charge of the mineral particles, leading to electrostatic repulsion and the stabilization of colloidal suspensions. researchgate.net
For clay minerals, the adsorption behavior varies. On kaolinite, maximum adsorption of citric acid occurs between pH 4.5 and 7, while for illite, the peak adsorption is between pH 5 and 7. researchgate.net Below and above these pH ranges, adsorption decreases. researchgate.net The interaction between citrate and clay surfaces can influence the mobility and bioavailability of iron in soil and sediment systems. researchgate.net The formation of ternary complexes, where citrate acts as a bridge between a metal ion and the mineral surface, is also a possible mechanism. mdpi.com
The table below summarizes the optimal pH ranges for citric acid adsorption on various inorganic substrates.
| Substrate | Optimal pH Range for Maximum Adsorption |
| Goethite (Iron Oxide) | < 5.0 |
| Kaolinite (Clay Mineral) | 4.5 - 7.0 |
| Illite (Clay Mineral) | 5.0 - 7.0 |
| Data derived from adsorption edge experiments. researchgate.net |
Sorption of ferrous iron [Fe(II)] onto clay and metal-oxide substrates in anoxic environments can also lead to the formation of new mineral phases, such as Fe(II)–Al(III) layered double hydroxides on γ-Al₂O₃ and clay, or Fe(II)-phyllosilicates on amorphous SiO₂. acs.org While this involves Fe(II), the underlying principles of surface interaction and precipitation are relevant to the broader behavior of iron complexes with inorganic substrates.
Formation of Protective Films on Metal Surfaces (Corrosion Inhibition)
Interactions with Solid Phases and Dissolution Mechanisms
Citrate is a powerful organic ligand capable of dissolving iron-containing minerals, such as ferric hydroxides and (oxyhydr)oxides like ferrihydrite and goethite. researchgate.netwikipedia.org This dissolution is a key process in soil environments, where citrates released by plant roots and microorganisms mobilize iron, making it available for biological uptake. wikipedia.orgebi.ac.uk The mechanism involves the chelation of Fe(III) on the mineral surface by citrate, which weakens the Fe-O bonds within the mineral lattice and promotes the release of soluble ferric citrate complexes. nih.gov
This process is not limited to simple dissolution; citrate can also induce the disaggregation of larger mineral particles into stable colloidal suspensions. researchgate.net At certain citrate-to-iron ratios, the adsorption of citrate reverses the mineral's surface charge, causing electrostatic repulsion that breaks down aggregates into nano-sized colloids, thereby increasing the bioavailability of the iron. researchgate.net
In the context of industrial materials, citrate plays a significant role in the chemistry of hydraulic binders like Portland cement. Research indicates that citrate promotes the dissolution of the ferrite (B1171679) phase (tetracalcium aluminoferrite, C₄AF) in Portland cement. researchgate.netacs.orgacs.org This is achieved through a ligand-promoted dissolution mechanism involving surface complexation. researchgate.netmdpi.com Studies on blended cement systems have quantified this effect; in a mix of Portland and calcium aluminate cement, the addition of sodium citrate accelerated the dissolution of tetracalcium aluminoferrite by 75% within the first 24 hours of hydration. mdpi.com
The interaction of this compound, or sodium citrate, with hydraulic binder systems like Portland cement is complex, with citrate acting as a potent modulator of hydration and setting. mdpi.com Depending on its concentration and the specific binder composition, citrate can function as either a retarder or an accelerator of cement hydration. mdpi.comresearchgate.net
At certain concentrations, citrate is known to retard cement hydration by adsorbing onto the surface of clinker grains, forming a protective layer that slows their dissolution. researchgate.net This effect is particularly noted for the hydration of alite (tricalcium silicate (B1173343), C₃S), the primary strength-giving component in Portland cement. mdpi.comresearchgate.net The presence of sodium citrate can significantly delay the hydration of tricalcium silicate by a factor of 3.3. mdpi.com
Conversely, citrate can accelerate the hydration of other cement phases. It has been shown to significantly enhance the dissolution rates of tricalcium aluminate (C₃A) and tetracalcium aluminoferrite (C₄AF), especially during the initial hours of hydration. mdpi.com This acceleration leads to changes in the phase composition of the hydrated products, often increasing the quantity of ettringite (AFt) and monosulfate (AFm) phases. mdpi.com This dual role—retarding silicate hydration while accelerating aluminate and ferrite hydration—allows for precise control over the setting time and early strength development of cementitious materials. mdpi.comresearchgate.net The interaction of citrate with the cement system modifies the heat evolution profile, with some studies reporting a reduction in the induction period and an enhancement in early heat release. mdpi.com
The table below highlights the quantitative impact of sodium citrate on the hydration of different cement phases in a blended binder system.
| Cement Phase | Effect of Sodium Citrate Addition | Quantitative Impact |
| Tricalcium Silicate (Alite) | Retardation | Hydration delayed by a factor of 3.3 |
| Dicalcium Silicate (Belite) | Initial Acceleration, then Retardation | +31.6% hydration initially, -43.4% at 28 days |
| Tricalcium Aluminate | Acceleration | Dissolution rate 40.7% faster in first 24h |
| Tetracalcium Aluminoferrite | Acceleration | Dissolution rate 75.0% faster in first 24h |
| Data from a study on a blended Portland-calcium aluminate cement binder. mdpi.com |
Citrate-Mediated Dissolution of Iron-Containing Minerals and Cementitious Phases
Chelation-Enhanced Solubilization Mechanisms
The fundamental mechanism by which ferric citrate influences many of the processes described above is chelation-enhanced solubilization. Citric acid and its conjugate bases are chelators, meaning they can form multiple bonds with a single central metal ion. patsnap.com When citrate chelates with a ferric iron (Fe³⁺) ion, it forms a stable, soluble coordination complex. ebi.ac.ukpatsnap.com
This process is crucial for overcoming the very low solubility of ferric iron, particularly at neutral or alkaline pH where it would otherwise precipitate as insoluble ferric hydroxide. wikipedia.orgphysiology.org By forming soluble ferric citrate complexes, the total concentration of iron that can be maintained in an aqueous solution is significantly increased. wikipedia.org This mechanism is central to the transport of iron in biological systems, such as in plant sap, and in various geochemical environments. wikipedia.org
The speciation of ferric citrate in solution can be complex, with mononuclear (one iron center) and polynuclear (multiple iron centers) complexes forming depending on factors like pH and the citrate-to-iron ratio. ebi.ac.ukresearchgate.net For instance, at a citrate-to-iron ratio of 1:1, polymerization can occur, but at higher ratios (e.g., above 20:1), the formation of ferric dicitrate species is favored, which suppresses polymerization. researchgate.net The ability of citrate to keep iron in a soluble, bioavailable, and reactive form underpins its role in mineral dissolution, corrosion inhibition, and as an iron supplement. wikipedia.orgpatsnap.com
Phosphate (B84403) Binding Mechanisms in Aqueous Systems (General Chemical Interactions)
This compound, a coordination complex of ferric iron (Fe³⁺) and citric acid, primarily functions as a phosphate binder through a straightforward chemical interaction in the aqueous environment of the gastrointestinal tract. wbcil.comauryxiahcp.comgoogle.com Upon oral administration, ferric citrate dissociates, releasing ferric iron. researchgate.net This ferric iron then readily binds with dietary phosphate ions (PO₄³⁻) to form an insoluble and stable compound known as ferric phosphate (FePO₄). wbcil.comrxlist.comdrugs.com This newly formed ferric phosphate is not absorbed by the intestines and is subsequently eliminated from the body through fecal excretion. auryxiahcp.comnih.govopenaccessjournals.com
The fundamental mechanism involves a precipitation reaction. The ferric ions (Fe³⁺) released from the citrate complex act as effective "grappling hooks" for phosphate molecules present in the gut from dietary intake. wbcil.com This binding prevents the absorption of phosphate into the bloodstream, thereby helping to lower serum phosphorus levels. rxlist.comwbcil.com The citrate component, once the iron is released, can be absorbed and is subsequently metabolized. googleapis.com
This process is effective over a range of pH levels found within the gastrointestinal tract, ensuring consistent phosphate binding. researchgate.net The formation of various stable ferric citrate species in aqueous solutions is crucial for solubilizing the iron, making it available to react with phosphate. researchgate.netebi.ac.uk
Research has demonstrated the dose-dependent nature of this phosphate binding capacity. Studies have shown that as the dose of ferric citrate increases, there is a corresponding decrease in serum phosphorus levels.
| Study Phase | Comparator | Duration | Key Findings on Phosphate Reduction | Reference |
| Dose-response | Placebo | 28 days | Phosphate decrease is dose-dependent up to 6 g/day . | nih.gov |
| Dose-response | None | 28 days | 6 g/day decreased phosphate by -1.9 ± 1.7 mg/dL; 8 g/day by -2.1 ± 2.0 mg/dL. | nih.gov |
| Phase III | Sevelamer (B1230288) HCl | 12 weeks | Non-inferiority to sevelamer in reducing phosphate levels. | nih.gov |
| Phase III | Placebo | 8 weeks | Significant phosphate decrease with 4 and 6 g/day . | nih.gov |
| Phase III | Active control and Placebo | 52 weeks | Phosphate levels were -2.2 mg/dL lower compared to placebo and similar to active control. | nih.gov |
This table summarizes findings from various clinical trials on the efficacy of ferric citrate in reducing serum phosphorus levels.
Furthermore, in vitro studies have explored the phosphorus adsorption capacity of ferric citrate under different conditions, although results can vary. For instance, one study noted that the adsorption capacity of ferric citrate was lower when combined with precipitated calcium carbonate or lanthanum carbonate, potentially due to the release of citrate ions that chelate the other metals. jst.go.jp Another study highlighted that the phosphate adsorption capacity of ferric citrate was higher at a lower pH (pH 2) compared to a neutral pH. jst.go.jp
The interaction is not limited to a simple precipitation reaction. The formation of iron oxyhydroxides in the presence of citrate can influence the surface chemistry and structure of the resulting iron oxides, which in turn affects their phosphate adsorption kinetics. cdnsciencepub.com Studies on iron-modified biochars have also shown that the primary mechanism for phosphate adsorption involves the formation of complexes through coordination between surface-loaded iron oxides and phosphate ions. researchgate.net In some systems, the derivative of phosphate, H₂PO₄⁻, acts as a ligand, interacting with the hydroxyl (OH) groups on the iron's surface. mdpi.com
Advanced Analytical and Spectroscopic Characterization Techniques for Ferric Sodium Citrate
Structural Elucidation Methods for Solid-State and Solution-Phase Complexes
The speciation of ferric citrate (B86180) is highly dependent on factors such as pH and the molar ratio of iron to citrate, resulting in the formation of mononuclear, dinuclear, and polynuclear complexes. researchgate.netnih.govnih.gov Understanding these complex structures requires a combination of analytical techniques that can probe their arrangement in both the solid state and in aqueous solutions.
X-ray Crystallography for Crystal Structure Determination
X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. However, the high solubility of ferric citrate complexes in aqueous solutions and their tendency to form various species have made obtaining single crystals for analysis a significant challenge. nih.gov Despite these difficulties, researchers have successfully crystallized several ferric citrate compounds by introducing different cations into solutions of ferric salts and citric acid. nih.govresearchgate.net
To date, the crystal structures of at least five distinct ferric citrate complex anions have been determined. nih.govresearchgate.net These include a mononuclear species, [Fe(Citrate)₂]⁵⁻, and various dinuclear species such as [Fe₂(Citrate)₂(H₂O)₂]²⁻. nih.govresearchgate.netresearchgate.net For instance, the compound (Hql)₂[Fe₂(cit)₂(H₂O)₂]·4H₂O was synthesized and its structure was determined by X-ray crystallography. researchgate.net The analysis revealed a binuclear iron(III) citrate anion where two Fe³⁺ ions are bridged by the alkoxo groups of two deprotonated citrate ligands in a centrosymmetric structure. researchgate.net Each iron ion is in a slightly distorted octahedral coordination environment, completed by carboxylate groups and water molecules. researchgate.net
These crystallographic studies have been crucial in confirming that the α-hydroxy group of the citrate ligand is deprotonated and involved in coordination with the Fe(III) center, a key feature of ferric citrate chemistry. nih.govresearchgate.netebi.ac.uk The structural data obtained from X-ray crystallography provides a foundational understanding of the bonding and geometry of these complexes in the solid state.
Table 1: Representative Crystallographic Data for a Binuclear Iron(III) Citrate Complex
| Parameter | Value | Reference |
|---|---|---|
| Formula | (Hql)₂[Fe₂(cit)₂(H₂O)₂]·4H₂O | researchgate.net |
| Crystal System | Trigonal | researchgate.net |
| Space Group | R-3 | researchgate.net |
| Anionic Complex | [Fe₂(cit)₂(H₂O)₂]²⁻ | researchgate.net |
| Fe³⁺ Coordination | Distorted Octahedral | researchgate.net |
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Molecular Structure
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating molecular structures in solution. However, the paramagnetic nature of the high-spin Fe(III) ion presents challenges for NMR studies of ferric citrate, as it can lead to significant broadening and shifting of NMR signals. mdpi.comacs.orgnih.gov
Despite these challenges, NMR has been employed to characterize ferric citrate complexes. europa.eu Specialized pulse sequences and techniques for paramagnetic molecules can help in acquiring interpretable spectra. mdpi.com For instance, ¹³C NMR spectra of Yttrium-Iron citrate complexes have shown a peak around 79.7 ppm, assigned to the quaternary alcoholic carbon of the coordinated citrate, shifted downfield from that of free citric acid (around 75 ppm), indicating coordination. psu.edu
¹H NMR spectra of such complexes can also provide structural information, although the paramagnetic shifts can be substantial. psu.edupsu.edu The observed chemical shifts in both ¹H and ¹³C NMR are highly sensitive to the electronic structure and coordination environment of the iron center. mdpi.comacs.org While detailed assignment can be complex, NMR remains a valuable technique, often used in conjunction with other methods, to probe the solution-phase structure of ferric citrate complexes. europa.eursc.org
Mass Spectrometry (MS), including Electrospray Ionization MS, for Solution Speciation
Mass spectrometry (MS), particularly with soft ionization techniques like Electrospray Ionization (ESI), is indispensable for identifying the various ferric citrate species present in an aqueous solution. researchgate.netnih.govoceanbestpractices.org ESI-MS allows for the transfer of intact complex ions from the solution phase to the gas phase for mass analysis, providing direct insight into the composition of the species in solution.
Studies using ESI-MS have confirmed that the speciation of ferric citrate is highly dependent on the pH and the iron-to-citrate molar ratio. researchgate.netnih.govregulations.gov At different pH values and molar ratios, ESI-MS has identified mononuclear, dinuclear, and even trinuclear iron-citrate complexes. researchgate.netnih.govscispace.com For example, at a 1:10 iron-to-citrate ratio, ESI-MS spectra show the presence of the mononuclear dicitrate species [Fe(Cit)₂]⁵⁻, as well as dinuclear and trinuclear oligomers, with their relative abundance changing with pH. researchgate.net
High-resolution mass spectrometry can provide exact mass measurements, which, combined with the characteristic isotopic pattern of iron, allows for the unambiguous identification of the elemental composition of different complex ions. scispace.com The coupling of liquid chromatography with ESI-MS (HPLC-ESI-MS) further enables the separation and identification of different iron-citrate complexes from a mixture. scispace.comrsc.org
Table 2: Major Ferric Citrate Species Identified in Solution by ESI-MS
| Species | Formula | Conditions | Reference |
|---|---|---|---|
| Mononuclear | [Fe(Cit)₂]⁵⁻ | Biologically relevant pH | researchgate.netnih.gov |
| Dinuclear | [Fe₂(Cit)₂(OH)₃] | - | scienceforecastoa.com |
| Dinuclear | [Fe₂(Cit)₂]²⁻ | Detected in standards | scispace.com |
Spectroscopic Probes for Electronic Structure and Coordination Environment
Spectroscopic techniques that probe the electronic transitions and vibrational modes of ferric sodium citrate are crucial for understanding its electronic structure and the nature of the coordination between the iron center and the citrate ligand.
UV-Visible Spectroscopy for Electronic Transitions and Complex Formation Kinetics
UV-Visible (UV-Vis) spectroscopy is a fundamental technique for studying the formation and electronic properties of metal complexes in solution. The formation of ferric citrate complexes is accompanied by distinct changes in the UV-Vis spectrum. thermofisher.com Typically, aqueous solutions of FeCl₃ show an absorbance maximum around 295 nm. thermofisher.com Upon the addition of citrate, a new absorption band, corresponding to a ligand-to-metal charge transfer (LMCT) transition, appears at a longer wavelength, generally between 345-350 nm. thermofisher.comrsc.org
The intensity of this LMCT band is directly proportional to the concentration of the ferric citrate complex, which allows for the monitoring of complex formation. thermofisher.com This principle is used in spectrophotometric titrations to study the binding equilibria and determine the stability constants of various ferric citrate species. nih.govnih.gov The presence of an isosbestic point, a wavelength at which the absorbance does not change during the reaction, often indicates an equilibrium between two primary species. thermofisher.comresearchgate.net For the ferric citrate system, isosbestic points have been observed at different pH ranges, suggesting transitions between "free" aqueous Fe³⁺ and various complexed forms. researchgate.net
Kinetic studies using stopped-flow UV-Vis spectroscopy can also be employed to investigate the rates of formation and transformation of different ferric citrate species. nih.gov The evolution of the UV-Vis spectra over time provides valuable information on the reaction mechanism and the intermediates involved. nih.govresearchgate.net
Table 3: Characteristic UV-Vis Absorption Maxima for Ferric Citrate Species
| Species/Condition | λₘₐₓ (nm) | Observation | Reference |
|---|---|---|---|
| Aqueous FeCl₃ | ~295 | Free iron (III) ion | thermofisher.com |
| Fe-citrate complex | ~350 | Growth with increasing citrate | thermofisher.com |
| Fe(III)-monocitrate | - | Formation at low pH | nih.gov |
Fourier-Transform Infrared (FT-IR) Spectroscopy for Ligand Binding Modes
Fourier-Transform Infrared (FT-IR) spectroscopy probes the vibrational modes of molecules and is particularly useful for determining how a ligand coordinates to a metal ion. In this compound, FT-IR spectroscopy provides evidence for the coordination of the carboxylate and hydroxyl groups of the citrate ligand to the Fe(III) center. scienceforecastoa.comrsc.orgrsc.org
The FT-IR spectrum of free citric acid or sodium citrate shows characteristic absorption bands for the carboxylate groups (asymmetric and symmetric stretches) and the hydroxyl group. researchgate.netresearchgate.net Upon complexation with iron, the positions and intensities of these bands shift, indicating their involvement in bonding. A significant observation in the FT-IR spectra of ferric citrate complexes is the shift of the carboxylate stretching vibrations. researchgate.netgoogle.com For example, the asymmetric stretching vibration of the carboxylate group is often observed in the 1600-1700 cm⁻¹ region. rsc.org
Furthermore, the appearance of a new band in the low-frequency region (typically around 580-600 cm⁻¹) is attributed to the Fe-O stretching vibration, which directly confirms the formation of a coordinate bond between the iron and oxygen atoms of the citrate ligand. scienceforecastoa.comresearchgate.net The disappearance or shifting of bands associated with the C-OH group can also provide evidence for the deprotonation and coordination of the α-hydroxyl group. scienceforecastoa.com These vibrational data are critical for building a complete picture of the coordination environment in ferric citrate complexes. nih.govnih.gov
Table 4: Key FT-IR Vibrational Frequencies (cm⁻¹) for Ferric Citrate Characterization
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Significance | Reference |
|---|---|---|---|
| Carboxylate Asymmetric Stretch | ~1600 - 1630 | Indicates coordination of carboxyl groups | researchgate.netgoogle.com |
| CH₂ Bending | ~1421 | Presence can depend on complex structure | scienceforecastoa.com |
X-ray Absorption Spectroscopy (XAS), including EXAFS and XANES, for Local Iron Coordination Environment
X-ray Absorption Spectroscopy (XAS) is a powerful tool for probing the electronic structure and local coordination environment of specific elements. nih.gov It is divided into two main regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).
XANES analysis of ferric pyrophosphate citrate (FPC), a related complex, confirms that the iron exists exclusively in the ferric (Fe³⁺) oxidation state, both in solid form and in aqueous solution. researchgate.net This indicates that the fundamental structure around the iron atom is stable upon dissolution. researchgate.net
EXAFS provides detailed information about the short-range coordination, including interatomic distances and coordination numbers. nih.gov In studies of ferric citrate and related complexes, EXAFS confirms an octahedral coordination geometry for the iron atom, being surrounded by six oxygen atoms. nih.gov For a ferric pyrophosphate citrate complex, quantitative analysis revealed that each iron center is coordinated to an average of one pyrophosphate and two citrate ligands. nih.gov The analysis of the Fe-O-C and Fe-O-P coordination environments provided precise interatomic distances, confirming the complexation of both pyrophosphate and citrate ions to the iron atom. nih.gov
Detailed EXAFS modeling of a ferric pyrophosphate citrate complex provided the following structural parameters:
| Interaction | Coordination Number (CN) | Interatomic Distance (R, Å) | Reference |
|---|---|---|---|
| Fe–O | 5.8 ± 0.3 | 2.00 ± 0.01 | nih.gov |
| Fe–P | 2.5 ± 0.3 | 3.24 ± 0.01 | nih.gov |
| Fe–C | 3.6 ± 0.6 | - | nih.gov |
These data suggest a structure where the iron(III) center is complexed with one pyrophosphate and two citrate molecules, highlighting the utility of EXAFS in defining the local coordination sphere in complex systems. nih.gov
Mössbauer Spectroscopy for Iron Oxidation States and Spin States
Mössbauer spectroscopy is a highly sensitive technique for determining the oxidation state, spin state, and coordination environment of iron atoms. nih.gov Studies on iron(III) citrate complexes consistently show that the iron is in the +3 oxidation state and in a high-spin (S=5/2) configuration within an octahedral coordination environment. d-nb.info
By applying the technique to rapidly frozen solutions, it is possible to directly probe the iron speciation present in the aqueous phase. nih.gov These measurements on iron(III) citrate solutions have distinguished two primary components: a quadrupole doublet associated with polynuclear iron complexes and a magnetic component attributed to mononuclear iron(III) citrate complexes. nih.govresearchgate.net The relative amounts of these species are dependent on the iron-to-citrate molar ratio and pH. nih.gov For instance, at a 1:1 iron-to-citrate ratio, polynuclear species, likely trinuclear structures, are predominant. nih.govresearchgate.net In contrast, with an excess of citrate, a variety of mononuclear species with different coordination environments coexist. nih.gov
The table below summarizes typical Mössbauer parameters recorded for iron(III) citrate and related complexes. The isomer shift (δ) is indicative of the oxidation state (Fe³⁺), and the quadrupole splitting (ΔE_Q) provides information about the symmetry of the local environment.
| Complex/Species | Isomer Shift (δ, mm/s) | Quadrupole Splitting (ΔE_Q, mm/s) | Temperature (K) | Reference |
|---|---|---|---|---|
| Fe(III) Citrate (Polynuclear) | 0.46 | 1.2 | 5 | nih.gov |
| Mg-Zn Ferrite (B1171679) Precursor (Citrate) | ~0.40 | ~0.60 | - | d-nb.info |
| Fe(II) Citrate | 1.25 | 2.45 | - |
Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Iron(III) Centers
Electron Paramagnetic Resonance (EPR) spectroscopy is specifically used to investigate paramagnetic species, such as the high-spin iron(III) center in ferric citrate. nih.gov This technique is highly complementary to Mössbauer spectroscopy. nih.gov EPR studies on iron(III) citrate solutions reveal a prominent signal at an effective g-value (g_eff) of approximately 4.3. nih.gov This signal is characteristic of high-spin mononuclear iron(III) complexes in a rhombic symmetry environment. nih.govresearchgate.net
The intensity of the g_eff ≈ 4.3 signal decreases as the iron-to-citrate ratio increases, which indicates a reduction in the concentration of mononuclear Fe(III) species. nih.gov This observation supports the Mössbauer data suggesting that higher iron concentrations favor the formation of polynuclear complexes. nih.gov These polynuclear, oxygen-bridged ferric species are typically "EPR-silent" in this region of the spectrum due to spin-coupling between the iron centers. nih.gov The combination of EPR and Mössbauer spectroscopy provides a powerful approach to unraveling the complex speciation of iron(III) in citrate solutions, confirming the coexistence of various mononuclear and polynuclear structures depending on the specific conditions. nih.govresearchgate.net
Morphological and Colloidal Characterization of Nanoparticle Systems
When this compound is used in the synthesis of iron oxide nanoparticles (IONPs), often as a stabilizing or coating agent, a different set of characterization techniques is required to understand the physical properties of the resulting colloidal system.
Transmission Electron Microscopy (TEM) for Size and Shape Analysis
Transmission Electron Microscopy (TEM) is a crucial technique for the direct visualization of nanoparticles, providing information on their size, shape, and morphology. rsdjournal.org For citrate-coated or citrate-stabilized iron oxide nanoparticles, TEM analyses consistently show the formation of largely spherical particles. ucl.ac.ukbiomedpharmajournal.orgresearchgate.net
The core size of these nanoparticles is often found to be in the range of 8-10 nm. ucl.ac.ukaimspress.commdpi.com Studies have demonstrated that the post-synthesis coating process with citrate does not significantly alter the core size of the nanoparticles. aimspress.comaimspress.com TEM images can also reveal that the nanoparticles may exist in clusters or agglomerations. biomedpharmajournal.orgresearchgate.net The average particle size determined by TEM is a critical parameter, as it influences the material's magnetic and surface properties. rsdjournal.org
| Nanoparticle System | Average Core Size (TEM, nm) | Morphology | Reference |
|---|---|---|---|
| Citrate-Coated Iron Oxide NPs | ~8 | Largely spherical | ucl.ac.ukaimspress.comaimspress.com |
| Citrate Stabilized SPION | <20 | Almost spherical | biomedpharmajournal.orgresearchgate.net |
| Sodium Citrate@CF-MNPs | 10 ± 4 | - | mdpi.com |
Dynamic Light Scattering (DLS) for Hydrodynamic Diameter and Zeta Potential
Dynamic Light Scattering (DLS) is used to determine the hydrodynamic diameter and the polydispersity index (PDI) of nanoparticles in a colloidal suspension. aimspress.commdpi.com The hydrodynamic diameter measured by DLS is typically larger than the core diameter observed in TEM. ucl.ac.uk This is because the hydrodynamic diameter includes the nanoparticle core, the adsorbed citrate layer, and the associated solvation shell. ucl.ac.uk
Zeta potential is another critical parameter measured to assess the surface charge and colloidal stability of the nanoparticle suspension. aimspress.com For citrate-stabilized iron oxide nanoparticles, the surface is coated with citrate anions (–COO⁻), resulting in a significant negative zeta potential. rsdjournal.org Values such as -48.6 mV have been reported, indicating high colloidal stability due to strong electrostatic repulsion between particles, which prevents aggregation. rsdjournal.org
The table below presents typical DLS and zeta potential values for citrate-stabilized iron oxide nanoparticles.
| Nanoparticle System | Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |
|---|---|---|---|---|
| IONPs-CIT | 58.95 | 0.19 | -48.6 | rsdjournal.org |
| Citrate Stabilized SPION | 25.58 ± 7 | - | -50.8 ± 3.9 | biomedpharmajournal.org |
| Citrate-coated IONPs | 319 ± 20.98 | 0.55 ± 0.09 | -41.1 ± 0.46 | rsdjournal.org |
X-ray Diffraction (XRD) for Crystallinity and Phase Identification
X-ray Diffraction (XRD) is the standard method for identifying the crystalline phase and structure of nanoparticle materials. aimspress.com XRD patterns of citrate-coated iron oxide nanoparticles consistently show diffraction peaks that match the inverse cubic spinel structure of either magnetite (Fe₃O₄) or its oxidized form, maghemite (γ-Fe₂O₃). aimspress.comijnc.ir It can be difficult to distinguish between these two phases using XRD alone, especially for nanoparticles. ucl.ac.uk
The main diffraction peaks are typically indexed to crystal planes such as (220), (311), (400), (422), (511), and (440). biomedpharmajournal.orgaimspress.comijnc.ir The sharpness of the diffraction peaks indicates the degree of crystallinity. biomedpharmajournal.org Furthermore, the average crystallite size can be calculated from the broadening of the XRD peaks using the Scherrer equation. ijnc.irmdpi.com This calculated crystallite size is often in good agreement with the core size determined by TEM, suggesting that the nanoparticles are typically monocrystalline. ucl.ac.ukaimspress.comaimspress.com Studies show that the citrate coating does not affect the underlying crystalline structure of the iron oxide core. aimspress.com
| Nanoparticle System | Identified Crystalline Phase | Avg. Crystallite Size (XRD, nm) | Reference |
|---|---|---|---|
| Citrate-Coated Iron Oxide NPs | Inverse spinel (Magnetite/Maghemite) | 8-10 | ucl.ac.uk |
| Citrate Stabilized SPION | Magnetite | 2.79 | biomedpharmajournal.org |
| Fe/citrate nanoparticles | Polycrystalline iron | 5 | researchgate.net |
| Stabilized ESW-Fe3O4-Cit | Inverse cubic spinel (Fe3O4) | ~20 | ijnc.ir |
Thermal and Elemental Compositional Analysis
The characterization of this compound, a complex coordination compound, necessitates the use of advanced analytical techniques to elucidate its thermal stability, composition, and stoichiometry. Thermal analysis methods, such as Thermogravimetric Analysis (TGA), provide critical information about the material's behavior upon heating, including decomposition patterns and the presence of volatile components like water and organic ligands. Concurrently, elemental analysis techniques, particularly combustion analysis, are employed to precisely determine the mass percentages of constituent elements. Together, these methods offer a comprehensive understanding of the compound's empirical formula and structural integrity.
Thermogravimetric Analysis (TGA) for Thermal Decomposition and Ligand Content
Thermogravimetric Analysis (TGA) is a fundamental technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. For this compound, TGA is instrumental in evaluating its thermal stability and quantifying the content of its components, such as coordinated water molecules and the citrate ligand.
The thermal decomposition of metal citrates typically occurs in distinct, sequential stages. researchgate.netcore.ac.uk When subjected to increasing temperature under an inert atmosphere, the TGA curve of a hydrated this compound complex is expected to show several mass loss events.
Dehydration: The initial mass loss, generally occurring at temperatures below 160°C, corresponds to the removal of physically adsorbed and chemically bound water of hydration. core.ac.uk For instance, studies on citrate-coated nanoparticles show an initial mass loss attributed to the evaporation of water molecules. aimspress.com
Ligand Decomposition: Following dehydration, further heating leads to the thermal decomposition of the citrate ligand itself. This process can be complex and may occur in multiple steps. The transformation of citrate to aconitate can occur between 160-230°C, followed by further decomposition to citraconate, which ultimately breaks down between 300-450°C to yield metal oxides. core.ac.uk This decomposition involves the loss of carbon dioxide (CO2) and other volatile organic fragments. researchgate.net
Residue Formation: The final stage of decomposition results in a stable inorganic residue, typically the corresponding metal oxide (in this case, iron oxide). mdpi.com The percentage of the final residue can be used to calculate the iron content in the original complex, providing a cross-verification with elemental analysis data. mdpi.com
The TGA curve for a citrate-coated material shows a total mass loss of 13.6%, with the initial 4.4% attributed to water and the remaining loss to the citrate coating. aimspress.com In studies of sodium citrate, decomposition is observed in multiple stages, including water elimination, CO2 loss, and the breakdown of the remaining material. researchgate.net
Table 1: Representative Thermal Decomposition Stages for Metal Citrate Complexes
| Decomposition Stage | Approximate Temperature Range (°C) | Description of Mass Loss Event |
| 1. Dehydration | 30 - 160 °C | Loss of physically adsorbed and crystalline water molecules. core.ac.uk |
| 2. Initial Ligand Decomposition | 160 - 300 °C | Transformation of citrate to intermediate species like aconitate and loss of CO2. researchgate.netcore.ac.uk |
| 3. Final Ligand Decomposition | 300 - 550 °C | Decomposition of intermediate organic species and cyclic anhydrides. core.ac.ukua.es |
| 4. Residue Formation | > 550 °C | Formation of a stable metal oxide residue. mdpi.com |
Combustion Analysis for Elemental Composition and Stoichiometric Determination
Combustion analysis is a robust and highly accurate method for determining the elemental composition of an organic or organometallic compound. The technique involves combusting a sample in a pure oxygen atmosphere at high temperatures (e.g., up to 3000°C in an impulse furnace). azom.com The carbon, hydrogen, and nitrogen in the sample are converted into carbon dioxide (CO2), water (H2O), and nitrogen gas (N2), respectively. These combustion products are then quantitatively measured using various detection methods, such as infrared cells. azom.com The elemental composition is crucial for establishing the empirical formula of the this compound complex.
Research on iron citrate complexes demonstrates the application of elemental analysis to confirm their composition. For a specific iron citrate micellar complex, elemental analysis yielded an average composition by weight of approximately 32% iron, 10.6% carbon, 2.62% hydrogen, and 4.6% sodium. google.com These experimental percentages are compared against theoretical values calculated from a proposed chemical formula to verify the stoichiometry of the synthesized complex. mdpi.com For example, in the analysis of an iron(II) citrate monohydrate (FeC6H6O7·H2O), the experimentally determined total carbon percentage was 27.2 ± 0.1%, which aligns well with the theoretical value of 27.3%. mdpi.comresearchgate.net Similarly, the iron content was found to be 21.1% ± 0.4%, consistent with the theoretical value of 21.2% for the monohydrate form. mdpi.com
The precise elemental data obtained from combustion analysis, combined with the molecular weight information, allows for the determination of the compound's stoichiometric formula. For one particular this compound complex, the combined analytical data led to the proposed empirical formula of (C31H92O110Fe20Na7)n, where n=9-10. google.com This demonstrates how combustion analysis is a cornerstone technique for the stoichiometric determination of complex coordination compounds.
Table 2: Example of Elemental Analysis Data for an Iron Citrate Complex
| Element | Theoretical % (for proposed formula) | Experimental % (from Combustion Analysis) | Reference |
| Iron (Fe) | 32.0% | 30.98% - 32.76% | google.com |
| Carbon (C) | 10.6% | 10.56% - 10.65% | google.com |
| Hydrogen (H) | 2.62% | 2.60% - 2.66% | google.com |
| Sodium (Na) | 4.6% | 4.5% - 4.8% | google.com |
Theoretical and Computational Chemistry Studies of Ferric Sodium Citrate
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations have been instrumental in elucidating the electronic structure and reactivity of ferric sodium citrate (B86180). These methods, rooted in the principles of quantum mechanics, allow for the detailed examination of molecular geometries, energetic properties, and reaction pathways.
Density Functional Theory (DFT) Studies on Complex Geometries and Energetics
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the complex geometries and energetics of ferric sodium citrate. DFT calculations have been employed to determine the most stable structures of various iron(III)-citrate species in aqueous solution. Research has shown that the coordination of iron(III) to citrate is complex, with the potential for the formation of mononuclear, dinuclear, and even trinuclear species, depending on the pH and the iron-to-citrate ratio. mdpi.com
Studies comparing the stability of Fe(III)-citrate with other iron chelates, such as Fe(III)-EDTA, have demonstrated the utility of DFT in predicting their relative thermodynamic stabilities. For instance, quantum chemistry calculations have shown that the iron complex with EDTA is more stable than the iron complex with citrate, with a free energy difference of approximately 15.8 kcal/mol. elifesciences.org This lower thermodynamic stability of the Fe(III)-citrate complex is a key factor in its higher reactivity and the greater bioavailability of the iron it carries.
Table 1: Calculated Properties of Iron(III) Complexes from DFT Studies
| Complex | Property | Value | Reference |
| Fe(III)-Citrate vs. Fe(III)-EDTA | Relative Free Energy | Fe(III)-EDTA is 15.8 kcal/mol more stable | elifesciences.org |
| Fe(III)-Citrate | Coordination | Can form mononuclear, dinuclear, and trinuclear species | mdpi.com |
| Fe(III)-Citrate | Computational Method | Geometry optimization using B3LYP functional | coppjournal.org |
Calculation of Redox Potentials and Reaction Barriers for Iron-Citrate Systems
The calculation of redox potentials is critical for understanding the electron transfer properties of iron-citrate systems, which are fundamental to their role in biological and environmental processes. The redox potential of the Fe(III)/Fe(II) couple in citrate complexes can be computationally estimated, providing insights into their reactivity. The redox potential for the Fe(III) citrate/Fe(II) citrate couple has been reported to be approximately +372 mV at pH 7.0 and 25°C. harvard.edu However, it is important to note that redox potentials are highly dependent on factors such as pH, temperature, and the concentrations of reactants. harvard.edu
Computational methods, including DFT, have been benchmarked for their accuracy in calculating the redox potentials of iron complexes. frontiersin.org These studies provide guidelines for selecting appropriate density functionals to achieve reliable predictions. For instance, hybrid and hybrid-meta density functionals with a significant percentage of Hartree-Fock exchange have been shown to provide accurate values for the electronic component of the Fe(III)/Fe(II) redox potential. frontiersin.org
While specific calculations of reaction barriers for this compound are not extensively detailed in the literature, the principles for such calculations are well-established. These calculations would involve identifying the transition state structures for specific reactions, such as ligand exchange or redox processes, and determining their energies relative to the reactants and products. This information is crucial for understanding the kinetics of these reactions.
Molecular Modeling and Simulation Techniques
Molecular modeling and simulation techniques offer a dynamic perspective on the behavior of this compound, complementing the static picture provided by quantum chemical calculations. These methods can simulate the movement of atoms over time, providing insights into solution behavior, interfacial interactions, and reaction kinetics.
Molecular Dynamics Simulations of Interfacial Interactions and Solution Behavior
Molecular dynamics (MD) simulations have been employed to study the behavior of citrate ions in aqueous solutions and their interactions at interfaces. mdpi.comrsc.org These simulations provide a detailed picture of the solvation of the citrate anion and the influence of counter-ions, such as sodium, on its structure and dynamics. rsc.org A force field for aqueous citrate has been developed and validated against first-principles simulations, enabling more accurate MD studies. rsc.org
MD simulations have also been used to investigate the adsorption of citrate onto the surfaces of iron oxide nanoparticles. acs.org These studies reveal that the interaction is governed by non-covalent forces, including van der Waals interactions, hydrogen bonds, and electrostatic interactions. acs.org Such simulations are crucial for understanding the role of citrate as a capping agent in the synthesis of nanoparticles and its influence on their stability and surface properties. While not specifically focused on a simple this compound solution, these studies provide valuable insights into the fundamental interactions of the citrate ligand.
Kinetic Modeling of Complex Formation and Transformation Pathways
Kinetic modeling has been instrumental in unraveling the complex formation and transformation pathways of ferric citrate. Studies have investigated the kinetics of ligand exchange reactions, for example, between ferric citrate and other chelators like desferrioxamine B. researchgate.net These models often consider multiple reaction mechanisms, including the direct association of the incoming ligand and pathways involving the dissociation of citrate molecules. researchgate.net
The kinetics of ferric citrate transfer are complicated by its tendency to form polynuclear species. researchgate.net At a 1:1 citrate-to-iron ratio, the rate-limiting step in metal binding is the depolymerization of larger complexes into smaller, more reactive ones. researchgate.net When citrate is in excess, the formation of a ferric dicitrate complex is favored, which can react more rapidly. researchgate.net
Photochemical degradation of iron(III) citrate has also been studied using kinetic models. rsc.orgcopernicus.org These models incorporate photochemical reactions, such as the light-induced reduction of Fe(III) to Fe(II), and subsequent dark reactions, including the re-oxidation of Fe(II) and the generation of reactive oxygen species. rsc.orgcopernicus.org
Table 2: Kinetic Data for Ferric Citrate Reactions
| Reaction | Condition | Rate Constant (k) | Reference |
| Photolysis of Fe(III)-Citrate (Reactant -> Intermediate) | Aqueous Solution | j1 ~ 0.12 min⁻¹ | rsc.org |
| Photolysis of Fe(III)-Citrate (Intermediate -> Product) | Aqueous Solution | j2 ~ 0.05 min⁻¹ | rsc.org |
| Reduction of Fe(III)-citrate by OmcA cytochrome | Stopped-flow kinetics | 0.012 μM⁻¹ s⁻¹ | asm.org |
In Silico Prediction of Interactions with Biological Molecules
In silico methods are increasingly used to predict and analyze the interactions of small molecules like this compound with biological macromolecules, such as proteins. These computational approaches can provide valuable insights into the mechanisms of transport, metabolism, and potential biological activity.
The interaction of ferric citrate with bacterial iron transport systems has been a key area of investigation. For instance, the periplasmic binding protein FecB, part of an ABC transporter system in Escherichia coli, is responsible for binding ferric citrate and delivering it to the transmembrane transport machinery. nih.gov Docking studies have been used to predict the interaction between FecB and the transmembrane proteins FecC and FecD. nih.gov These models suggest that salt bridges between specific amino acid residues play a crucial role in the positioning of the FecB protein. nih.gov
More recent work has focused on the structure-based virtual screening of inhibitors for the ferric citrate binding protein FecB in Vibrio bacteria. nih.gov By solving the crystal structure of FecB in complex with ferric citrate, researchers have been able to identify small molecules that can block the uptake of this essential nutrient, presenting a novel antibacterial strategy. nih.gov These studies highlight the power of combining experimental structural biology with in silico screening to identify molecules that can modulate biological processes.
Furthermore, in silico methods can be used to model the conformational changes that occur in transport proteins upon binding ferric citrate. For example, the binding of ferric citrate to the outer membrane transporter FecA induces significant conformational changes that are thought to be part of the signal transduction pathway that regulates the expression of the iron transport system. researchgate.net These computational studies, often in conjunction with experimental data, are crucial for building a comprehensive picture of how this compound interacts with and is utilized by biological systems.
Computational Studies on Protein Adsorption Mechanisms on Citrate-Functionalized Surfaces
Computational modeling, particularly molecular dynamics (MD) simulations, has become an indispensable tool for elucidating the complex mechanisms governing protein adsorption onto citrate-functionalized surfaces at the atomic level. These studies provide critical insights into the intermolecular forces and conformational changes that dictate the formation and stability of the protein corona.
Research into iron oxide nanoparticles (IONPs) functionalized with citric acid (IONPs@CA) demonstrates the significant role of the citrate coating in enhancing protein adsorption. aimspress.com In silico evaluations have shown that while uncoated IONPs may exhibit repulsion towards certain proteins, the citrate-functionalized surfaces promote favorable interactions, including hydrogen bonds, carbon-hydrogen bonds, and van der Waals forces. aimspress.com The introduction of carboxylate groups from the citric acid coating increases the number of potential interaction sites on the nanoparticle surface. aimspress.com For instance, simulations involving lysozyme, a protein with a positive charge at neutral pH, revealed a dramatic increase in adsorption on negatively charged citrate-coated nanoparticles compared to uncoated ones. aimspress.com
Molecular dynamics simulations are crucial for understanding the binding of ligands like citrate to nanoparticle surfaces. Studies on citrate-coated superparamagnetic iron oxide nanoparticles (SPIONs) show that the binding is governed by non-covalent interactions, including van der Waals forces, hydrogen bonds, and electrostatic interactions. acs.orgcsic.es The development of accurate force fields for citrate is a key challenge and a critical step in these simulations, enabling the modeling of the citrate ad-layer and its interaction with proteins. scispace.comrsc.org These computational models can simulate the formation of a stable citrate coverage on the nanoparticle, which in turn mediates the subsequent protein binding. scispace.comacs.org
Computational studies also explore the competitive nature of protein adsorption from complex biological fluids like blood plasma. Coarse-grained (CG) simulations of various plasma proteins, such as human serum albumin (HSA), transferrin (TF), and fibrinogen (FG), interacting with citrate-capped gold nanoparticles (AuNPs) have shown that proteins have different binding affinities and that competition influences the final composition of the protein corona. nih.gov The surface charge and topography of the nanoparticle, as modified by the citrate coating, are primary determinants in discriminating which proteins are adsorbed. mdpi.com
Table 1: Summary of Computational Findings on Protein-Citrate Surface Interactions
| Computational Method | System Studied | Key Findings | Reference |
|---|---|---|---|
| In Silico Evaluation / MD Simulation | Lysozyme on Citrate-Coated Iron Oxide Nanoparticles (IONPs@CA) | Citrate coating enhances adsorption from 5.9% (uncoated) to 84.9% (coated). Interactions identified: hydrogen bonds, van der Waals forces. | aimspress.com |
| Molecular Dynamics (MD) | Citrate and Riboflavin-Citrate on Superparamagnetic Iron Oxide Nanoparticles (SPIONs) | Binding between citrate and SPIONs is ruled by non-covalent forces (van der Waals, hydrogen bonds, electrostatic interactions). | acs.orgcsic.es |
| Coarse-Grained (CG) Simulation | Insulin and Fibrinogen on Citrate-Capped Gold Nanoparticles (AuNPs) | Demonstrated competitive adsorption between different proteins, influencing the final composition of the protein corona. | nih.gov |
| Brownian Dynamics (BD) & Molecular Dynamics (MD) | Proteins on Citrate-Coated Gold Nanoparticles (AuNPs) | Highlighted the necessity of developing specific force fields for citrate to accurately model its interfacial physisorption and subsequent interaction with proteins. | scispace.com |
Computational Insights into Material Performance and Inhibition Mechanisms
Computational chemistry, employing methods like Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, provides profound insights into how this compound and related citrate complexes influence material performance, particularly in corrosion inhibition and energy storage applications. frontiersin.orgfrontiersin.org These theoretical approaches allow for the investigation of interaction mechanisms at the molecular level, connecting a molecule's structure to its macroscopic function. mdpi.com
Corrosion Inhibition Mechanisms
Sodium citrate is recognized as an effective and environmentally safe corrosion inhibitor for carbon steel in neutral aqueous environments. researchgate.net Computational studies have been instrumental in clarifying its mechanism of action. MD simulations and quantum chemical calculations indicate that the inhibition process involves the adsorption of citrate ions onto the iron or steel surface. researchgate.netmaterials.international
DFT calculations help to characterize the electronic properties of the inhibitor molecule, such as the energies of the Highest Occupied Molecular Orbital (EHOMO) and Lowest Unoccupied Molecular Orbital (ELUMO). These parameters are crucial for understanding the molecule's tendency to donate or accept electrons, which is central to the formation of a protective bond with the metal surface. mdpi.com MD simulations model the adsorption process, showing that citrate ions form a protective film on the metal. mdpi.comresearchgate.net This film, likely composed of Fe-citrate complexes, acts as a barrier, blocking corrosive agents from reaching the surface. researchgate.net Thermodynamic values derived from these studies suggest that the adsorption is a mixed process involving both physisorption (electrostatic interactions) and chemisorption (sharing of electrons to form a coordinate bond). materials.international
Table 2: Computational Parameters in Corrosion Inhibition Studies
| Computational Method | System Studied | Key Parameter/Insight | Significance | Reference |
|---|---|---|---|---|
| Quantum Chemical Methods / DFT | Citrate ions on steel surface | Adsorption energy, electron density distribution | Determines the strength and nature of the bond between the inhibitor and the metal surface. | frontiersin.orgresearchgate.net |
| Molecular Dynamics (MD) | Citrate ions on Fe(110) surface in aqueous solution | Adsorption orientation, binding energy | Reveals how the inhibitor molecules arrange on the surface to form a protective film. | mdpi.com |
| Electrochemical Analysis & Thermodynamic Calculations | Sodium citrate on carbon steel | Adsorption characterization (physisorption/chemisorption) | Elucidates the nature of the interaction, indicating a mixed mechanism for citrate. | materials.international |
Material Performance in Energy Storage
Computational insights have also been pivotal in the development of advanced materials for energy storage. A citrate-assisted coordination method has been successfully used to synthesize sodium iron hexacyanoferrate (NFCN), a high-performance cathode material for sodium-ion batteries. pnas.org In this synthesis, citrate plays a crucial role in controlling the coordination environment of the iron ions. pnas.org
DFT calculations (specifically the DFT+U method, which is suited for strongly correlated systems like transition metal oxides) and ab initio molecular dynamics (AIMD) simulations were employed to investigate the structural stability and electrochemical properties of the resulting material. pnas.org These computational studies revealed that by carefully controlling the coordination chemistry with citrate, it is possible to produce a material with a highly stable structure. This structural integrity translates to exceptional electrochemical performance, including a high reversible capacity, outstanding rate capability, and an exceptionally long cycling lifespan, with one variant enduring over 15,000 cycles. pnas.org The simulations provide a molecular-level understanding of how the synthesis conditions, mediated by citrate, directly impact the final material's properties and performance in a battery. pnas.org
Applications of Ferric Sodium Citrate in Diverse Research Fields
Advanced Materials Science and Nanotechnology
In the realm of materials science, ferric sodium citrate (B86180) serves as a critical component in the synthesis and modification of various functional materials, from nanoscale particles to bulk construction materials.
Functionalization and Stabilization of Iron Oxide Nanoparticles for Functional Materials
Ferric sodium citrate, or more commonly sodium citrate, is instrumental in the synthesis and stabilization of iron oxide nanoparticles (IONPs), particularly superparamagnetic iron oxide nanoparticles (SPIONs). The citrate ions act as a surface coating or capping agent, preventing the nanoparticles from aggregating and ensuring their stability in aqueous dispersions. mdpi.com
The stabilization mechanism relies on the adsorption of citrate ions onto the surface of the IONPs. The carboxylate groups (-COO⁻) of the citrate coordinate with the iron ions on the nanoparticle surface. rsdjournal.org This creates a negative surface charge, leading to electrostatic repulsion between the particles, which enhances their colloidal stability. mdpi.comaimspress.com This process is crucial for many applications of IONPs in fields like biomedicine, where stable, well-dispersed nanoparticles are required. rsdjournal.orgbiomedpharmajournal.org
Research has shown that using sodium citrate during the co-precipitation synthesis of magnetite (Fe₃O₄) nanoparticles can influence the resulting particle size. mdpi.com The presence of citrate can lead to a reduction in the size of the primary nanoparticles. mdpi.com For instance, one study synthesized citrate-stabilized IONPs (IONPs-CIT) with a hydrodynamic diameter of 58.95 nm, which was significantly smaller than unstabilized particles and demonstrated good control over the size distribution. rsdjournal.org The stability of these citrate-coated nanoparticles has been confirmed by measurements of their Zeta Potential, with values such as -48.6 mV indicating a highly stable dispersion. rsdjournal.org
This functionalization not only provides stability but also offers a platform for further modification, enabling the attachment of other molecules to the nanoparticle surface for targeted applications. aimspress.com
Development of Novel Draw Solutes for Forward Osmosis Membranes
Ferric citrate complexes have emerged as a promising new class of draw solutes for forward osmosis (FO), a membrane-based separation technology with potential applications in desalination and wastewater treatment. nih.govscienceforecastoa.com An ideal draw solute should generate high osmotic pressure, have low viscosity, exhibit minimal reverse flux through the membrane, and be easily recoverable. scienceforecastoa.com
Ferric citrate complexes, formed from ferric nitrate (B79036) and citric acid, demonstrate many of these desirable characteristics. scienceforecastoa.com The presence of abundant hydrophilic groups in the complex leads to high osmotic pressures. nih.gov Their relatively large, expanded structures help to minimize their passage back through the FO membrane. nih.gov
Studies have systematically examined ferric citrate complexes synthesized with different molar ratios of citric acid to iron nitrate. A complex known as Fe-Cit-9 (synthesized with a 9:1 ratio) has shown particularly promising results. scienceforecastoa.com
Table 1: Properties of Ferric Citrate (Fe-Cit-9) Draw Solute
| Concentration | Osmotic Pressure (bar) | Relative Viscosity |
| 0.5 M | 47.62 | 2.35 |
| 1.0 M | 90.79 | 8.46 |
Data sourced from Li and Su (2018). scienceforecastoa.com
These complexes have demonstrated high water fluxes in FO systems. For example, a 2.0 M ferric-citric acid (Fe-CA) draw solution achieved a water flux of 39-48 L m⁻² hr⁻¹ (LMH) when using deionized water as the feed. nih.gov Even when desalinating a feed solution mimicking seawater (3.5 wt. % NaCl), a 2.0 M Fe-CA solution produced a water flux of 17.4 LMH. nih.gov The performance of these ferric citrate-based draw solutes surpasses many other synthetic solutes, marking them as a significant development in forward osmosis technology. nih.gov
Integration in Cementitious Materials for Property Modulation and Hydration Control
In cement science, citrates are recognized as additives for controlling the setting and hardening of cementitious materials. researchgate.net While much research focuses on citric acid or sodium citrate, the principles apply to the potential use of this compound. These compounds can act as retarders, slowing down the hydration of key cement phases like tricalcium silicate (B1173343) (C₃S), or as accelerators at different dosages. mdpi.com
The addition of sodium citrate can influence the hydration of all primary clinker phases. It has been observed to retard the hydration of alite and belite while accelerating the hydration of tricalcium aluminate and tetracalcium aluminoferrite, especially within the first 24 hours. mdpi.com This modulation of hydration kinetics can alter the heat evolution profile and the setting time of the cement paste. mdpi.comresearchgate.net For example, adding sodium citrate can reduce the induction period of hydration by up to 5 times and enhance early strength development significantly. mdpi.com
In specific systems like magnesium oxysulfate (MOS) cement, adding sodium citrate or citric acid can promote the formation of the desirable 5 Mg(OH)₂·MgSO₄·7H₂O phase, which improves water resistance. researchgate.net It also refines the pore structure by reducing the volume of large pores (>100 nm) and increasing the fraction of smaller capillary pores, leading to a denser, stronger matrix. researchgate.netresearchgate.net
Conversely, ferric salts like ferric sulfate (B86663) have also been studied as cement additives. Ferric sulfate tends to retard the initial hydration period and delay the hydration of C₃S. uni-graz.at Therefore, a compound like this compound would likely exhibit complex behavior, combining the effects of both the citrate and ferric ions to modulate cement properties.
Corrosion Inhibition Strategies for Metallic Alloys
Sodium citrate is recognized as an effective and environmentally friendly corrosion inhibitor for metallic alloys, particularly for carbon steel in neutral environments. researchgate.netsemanticscholar.org The inhibition mechanism involves the adsorption of citrate ions onto the metal surface. researchgate.net This process leads to the formation of a protective film, believed to consist of Fe-citrate complexes, which acts as a barrier against corrosive species. researchgate.netsemanticscholar.org
Electrochemical studies have quantified the effectiveness of sodium citrate. In a 0.1% NaCl solution, the addition of sodium citrate was shown to reduce the corrosion currents of low-alloy steel. researchgate.net The maximum inhibition efficiency was achieved at a concentration of 2.5 g/L. researchgate.net This protective effect is attributed to the inhibitor slowing down both the anodic (metal oxidation) and cathodic (oxygen reduction) reactions. researchgate.net
Table 2: Corrosion Inhibition Efficiency of Sodium Citrate on 09G2S Steel
| Sodium Citrate Conc. (g/L) | Exposure Time (h) | Inhibition Efficiency (%) |
| 2.5 | 3 | 87.5 |
| 2.5 | 24 | 86.6 |
Data adapted from electrochemical studies. researchgate.net
The formation of this protective film has been confirmed by surface analysis techniques like scanning electron microscopy (SEM) and EDX analysis. researchgate.net At optimal concentrations, a homogeneous film is observed on the steel surface, blocking the penetration of the corrosive solution. researchgate.net This makes this compound a candidate for developing environmentally safe inhibitor compositions for industrial applications like recirculating water supply systems. semanticscholar.org
Components in Electrochemical Energy Storage Systems (e.g., Sodium-Ion Batteries)
In the development of next-generation energy storage, this compound plays a crucial role as a chelating or coordinating agent in the synthesis of cathode materials for sodium-ion batteries (SIBs). acs.orgresearchgate.net SIBs are a promising alternative to lithium-ion batteries due to the abundance and low cost of sodium. researchgate.net Prussian blue analogues (PBAs) are a key class of cathode materials for SIBs, but their synthesis can result in structural defects and high water content, which impair electrochemical performance. researchgate.net
The addition of sodium citrate during the co-precipitation synthesis of PBAs helps to overcome these issues. acs.orgresearchgate.net The citrate ions compete with the cyanide groups ([Fe(CN)₆]⁴⁻) to coordinate with the metal ions (e.g., Ni²⁺, Mn²⁺). acs.org This action slows down the crystallization and nucleation rate of the PBA, leading to a more ordered crystal structure with fewer vacancies and defects. researchgate.netrsc.org
This citrate-assisted synthesis method results in materials with improved crystallinity and regular particle morphology. researchgate.net The resulting cathodes exhibit enhanced electrochemical performance, including higher specific capacity and better cycling stability. For example, a potassium-rich manganese hexacyanoferrate synthesized with the aid of sodium citrate delivered a specific capacity of 109.6 mAh/g and maintained high capacity retention over 300 cycles. researchgate.net Similarly, a Na₁․₇₀FeFe(CN)₆ material synthesized using sodium citrate showed a capacity of up to 120.7 mAh/g. rsc.org These findings highlight the importance of this compound in engineering advanced electrode materials for energy storage. pnas.orgmdpi.com
Environmental Science and Biogeochemistry
Ferric citrate is a key compound in studies of environmental science and biogeochemistry, particularly in understanding the cycling of iron, a critical micronutrient and electron acceptor in many ecosystems. It is often used as a soluble, bioavailable source of ferric iron (Fe(III)) in laboratory experiments designed to simulate natural processes. frontiersin.org
In biogeochemical research, ferric citrate is used to study the activity of iron-reducing bacteria. frontiersin.org These microorganisms play a vital role in the anaerobic decomposition of organic matter by using Fe(III) as an electron acceptor. Experiments have used Fe(III) citrate to enrich and cultivate microbial communities to understand how they can accelerate the natural cycling of iron minerals. frontiersin.org For instance, in studies aimed at restoring canga ecosystems, microcosms were amended with Fe(III) citrate to stimulate microbial iron reduction. frontiersin.org
Ferric citrate is also employed in research on the bioavailability of iron to marine organisms like the cyanobacterium Trichodesmium. oup.com Understanding how organisms take up iron from organic complexes like ferric citrate is crucial for modeling ocean biogeochemistry and primary productivity. oup.com
Furthermore, ferric citrate has applications in environmental remediation technologies. Modified adsorbents, such as low-alumina fly ash treated with ferric citrate, have been developed to remove toxic contaminants like arsenic (As(V) and As(III)) from water. bohrium.com The ferric citrate modification enhances the adsorbent's capacity by introducing functional groups and iron oxide/hydroxide (B78521) species that effectively bind arsenic through complexation and ion-exchange. bohrium.com
Role in Iron Biogeochemical Cycling and Nutrient Availability in Aquatic and Soil Systems
This compound is instrumental in the study of iron biogeochemical cycling, a critical process that influences nutrient availability in both aquatic and terrestrial environments. Iron is an essential micronutrient for nearly all living organisms, but its low solubility in the presence of oxygen often limits its availability.
The citrate component of this compound acts as a chelating agent, binding to the ferric iron (Fe³⁺) and forming a soluble complex. researchgate.net This chelation enhances the solubility of iron, making it more accessible to microorganisms and plants. nih.gov In aquatic and soil systems, this increased solubility can significantly impact primary productivity by alleviating iron limitation.
Research has shown that the cycling of iron (hydr)oxides is closely linked to the turnover of organic carbon in coastal wetlands. this compound is used in laboratory experiments to simulate the effects of soluble iron on microbial processes. For instance, studies have utilized ferric citrate to investigate the reduction of Fe(III) by microbial cultures in the presence of various carbon sources. frontiersin.orgnih.gov These experiments help elucidate how microbial activity can accelerate the dissolution and reprecipitation of iron minerals, a process fundamental to the formation of geological structures like ferruginous crusts. frontiersin.orgnih.gov
Furthermore, chemical extraction methods employing citrate, such as the citrate-dithionite-bicarbonate (CDB) method, are widely used to quantify different forms of iron oxides in soils and sediments. iastate.edu These methods help researchers understand the distribution and reactivity of various iron pools, which are crucial for predicting soil biogeochemical dynamics. iastate.edu
Chelation and Mobilization of Trace Metals in Natural Environments
The chelating properties of the citrate in this compound are also significant in the mobilization and transport of trace metals in the environment. Many heavy metals, which can be toxic to living organisms, can be bound by citrate, affecting their mobility and bioavailability.
Studies have investigated the use of citrate-containing solutions to extract heavy metals from contaminated soils. scirp.orgrsc.org The citrate can form complexes with metals like copper, nickel, lead, and zinc, facilitating their removal from the soil matrix. scirp.orgrsc.org The effectiveness of this process is often dependent on factors such as pH and the presence of other ions. scirp.org For example, the combination of ferric chloride and citric acid has been shown to be effective in removing multiple heavy metals from soil, with the ferric ions potentially aiding in the desorption of metals. rsc.org
In the context of sediment analysis, sequential extraction procedures often use reagents containing citrate to differentiate the various chemical forms in which trace metals are held. researchgate.net This helps in assessing the potential environmental risk associated with these metals, as their mobility and bioavailability are closely linked to their chemical speciation. tandfonline.com The organic matter in sediments, including compounds like citrate, can play a significant role in binding and mobilizing trace metals. researchgate.net
Influence on Environmental Redox Processes and Mineral Transformations
This compound plays a crucial role in mediating environmental redox (reduction-oxidation) processes and subsequent mineral transformations. The iron in ferric citrate can act as both an electron acceptor and an electron donor, participating in a variety of redox reactions that are fundamental to biogeochemical cycles.
In anaerobic environments, ferric iron (Fe³⁺) can serve as an electron acceptor for microbial respiration. frontiersin.orgnih.gov The reduction of Fe³⁺ to ferrous iron (Fe²⁺) is a key process in the decomposition of organic matter. The use of ferric citrate in laboratory studies allows researchers to investigate how this microbial iron reduction influences the transformation of iron minerals such as goethite and hematite. frontiersin.orgnih.gov As environmental conditions shift, the newly formed Fe²⁺ can be re-oxidized to Fe³⁺, leading to the precipitation of new iron minerals, a process known as biocementation. frontiersin.orgnih.gov
Agricultural Science and Animal Nutritional Studies
In the realm of agriculture and animal science, this compound is investigated for its potential to modulate digestive processes and serve as a bioavailable source of iron.
Modulation of Rumen Microbiota and Digestive Processes in Livestock
In ruminant animals like cattle, the microbial ecosystem of the rumen is responsible for digesting fibrous plant material. This process also produces methane (B114726), a potent greenhouse gas. Researchers have explored the use of ferric citrate as a dietary supplement to influence the rumen microbiota and potentially reduce methane emissions. nih.govresearchgate.netmicrobiologyresearch.orgnih.gov
The underlying principle is that ferric iron has a higher redox potential than the precursors of methane, and could therefore act as an alternative electron acceptor for rumen microbes, diverting electrons away from methanogenesis. nih.gov Chelation with citrate increases the solubility of the ferric iron, making it more available to the microbes. nih.gov
However, studies on the effects of ferric citrate on methane production in cattle have yielded mixed results. Some in vitro studies suggested a potential for methane reduction, but in vivo experiments with beef steers did not show a significant decrease in methane output. nih.govresearchgate.netmicrobiologyresearch.orgnih.gov While ferric citrate did not consistently reduce methane, some studies observed alterations in the archaeal and bacterial populations within the rumen. nih.gov It has also been shown to decrease the concentration of ruminal hydrogen sulfide (B99878), a toxic gas, by competitively inhibiting sulfate reduction. cambridge.orgcambridge.org
Investigation of Dietary Iron Source Mechanisms in Animal Physiology
Iron is an essential nutrient for all animals, playing a vital role in oxygen transport and various enzymatic processes. eclinpath.com Iron deficiency can lead to anemia and other health issues. This compound is studied as an organic source of iron in animal diets, with research suggesting it may offer advantages over inorganic iron sources like ferrous sulfate. nih.govmdpi.comresearchgate.net
Organic iron sources are often considered more bioavailable. mdpi.com Studies in piglets have shown that ferric citrate can lead to improved iron digestibility and a better oxidative status compared to inorganic iron. mdpi.com Research in both broilers and piglets has indicated that ferric citrate is a safe and easily digestible source of dietary iron. nih.govresearchgate.net Piglets fed diets supplemented with ferric citrate performed better than those on a diet with only endogenous iron or inorganic iron sources. nih.gov
The mechanism of iron absorption involves the conversion of dietary ferric iron (Fe³⁺) to the ferrous state (Fe²⁺) before it can be absorbed by the intestinal cells. eclinpath.com The chelated form of iron in this compound may influence this process, potentially leading to more efficient uptake. Studies in rats with iron deficiency anemia have shown that dietary administration of ferric citrate increased serum iron levels and hemoglobin, indicating its potential to accelerate red blood cell production. nih.gov
Hydrometallurgy and Mineral Processing
In the field of hydrometallurgy, which involves the extraction of metals from ores using aqueous solutions, this compound has specific applications. Its ability to chelate iron and influence redox potentials is valuable in certain mineral processing operations.
For example, in the leaching of gold from ores using thiourea (B124793), ferric ions are often used as an oxidizing agent. However, high concentrations of ferric ions can negatively impact the subsequent recovery of gold through cementation by increasing the solution's redox potential. researchgate.net The addition of sodium citrate can counteract this effect by forming stable complexes with the ferric ions (Fe³⁺-citrate complexes), thereby lowering the redox potential and improving gold recovery. researchgate.net
Citrate solutions are also being explored for the recovery of base metals like copper, lead, and iron from electronic waste in closed-loop hydrometallurgical processes. nih.gov In microbial leaching, a process that uses microorganisms to extract metals from ores, the addition of citrate has been investigated to prevent the formation of iron precipitates that can hinder the leaching process. researchgate.net While organic acids can be toxic to leaching bacteria, some studies have found that the addition of sodium citrate can actually increase the rate of iron oxidation by these microbes under certain conditions. researchgate.net
Complexation in Metal Leaching and Recovery Processes (e.g., Gold Cementation)
This compound plays a significant role in the hydrometallurgical processing of ores, particularly in the leaching and recovery of precious metals like gold. Its utility stems from the ability of the citrate ion to form stable complexes with ferric ions (Fe³⁺), which are often used as an oxidizing agent in leaching solutions. This complexation is particularly crucial in processes such as gold cementation from thiourea solutions.
In the thiourea leaching of gold, ferric ions are essential for oxidizing gold and bringing it into solution. However, an excess of free ferric ions can be detrimental during the subsequent gold recovery step of cementation. High concentrations of Fe³⁺ significantly increase the redox potential of the solution, which can hinder the precipitation of gold and lead to a notable decrease in its recovery. researchgate.net
The introduction of trisodium (B8492382) citrate addresses this challenge by sequestering ferric ions into stable iron(III)-citrate complexes. researchgate.net This complexation effectively lowers the solution's redox potential, thereby mitigating the negative impact of the ferric ions on the gold cementation reaction. researchgate.net Research has demonstrated that the formation of these complexes can lead to a substantial improvement in gold recovery.
For instance, in the absence of a complexing agent, the gold recovery can be drastically reduced in the presence of ferric ions. One study found that gold recovery was only 6.3% in a solution containing 0.01 mol·L⁻¹ Fe³⁺, compared to 96.4% in a solution without Fe³⁺ after 75 minutes. researchgate.net The addition of trisodium citrate as a complexing agent has been shown to counteract this effect, with one study reporting over 95% gold recovery after 30 minutes even at a high ferric ion concentration of 0.03 M. d-nb.info
The synergistic effect of citrate as a complexing agent and ferric ions as an oxidizing agent also extends to the leaching of heavy metals from sulfide ores. jst.go.jp The citrate facilitates the dissolution of metals by forming stable complexes, while the ferric ions oxidize the metal sulfides. jst.go.jp This combined action enhances the leaching efficiency for various heavy metals. jst.go.jp
Research Findings on the Effect of Trisodium Citrate on Gold Recovery
The following table summarizes the impact of ferric ion concentration and the presence of citrate on gold recovery during cementation from thiourea solutions, based on published research findings.
| Ferric Ion (Fe³⁺) Concentration (mol·L⁻¹) | Additive | Gold Recovery (%) | Time (minutes) | Reference |
| 0 | None | 96.4 | 75 | researchgate.net |
| 0.01 | None | 6.3 | 75 | researchgate.net |
| 0.03 | Trisodium Citrate | >95 | 30 | d-nb.info |
This table demonstrates the significant decrease in gold recovery in the presence of ferric ions and the substantial improvement achieved by the addition of trisodium citrate.
Pretreatment of Complex Ores with Citrate
The use of citrate for the pretreatment of complex ores to enhance precious metal extraction is a notable application. Research has shown its effectiveness in removing interfering base metals.
| Ore Type | Pretreatment | Gold Recovery Improvement | Reference |
| Complex refractory ore | Citrate solution to remove base metals | From 20% to 70% | researchgate.net |
| Silver in galena matrix & Gold with pyrite | Sodium citrate solutions at pH 8 and 5 to extract lead and iron | Improved precious metal extraction in all cases | researchgate.net |
These findings highlight the versatility of citrate in hydrometallurgical processes, acting not only as a moderator in the recovery stage but also as an effective agent in the preparatory leaching stages.
Future Research Directions and Unresolved Scientific Questions for Ferric Sodium Citrate
Refined Understanding of Multicomponent Equilibrium Systems and Complex Speciation
A definitive and comprehensive description of ferric citrate's aqueous speciation, particularly at neutral pH, remains an ongoing challenge. rsc.orgresearchgate.net The complexity of the iron(III)-citrate system is a result of the various possible coordination modes and the formation of multiple species, including mononuclear, dinuclear, and trinuclear complexes. rsc.orgnih.gov The relative concentrations of these species are highly dependent on factors such as pH, the iron-to-citrate molar ratio, and the ionic strength of the solution. rsc.orgnih.gov
Future research must focus on developing a more refined understanding of these multicomponent equilibrium systems. This involves:
Advanced Speciation Studies: While techniques like mass spectrometry and EPR spectroscopy have provided valuable insights, there is a need for more detailed studies to fully elucidate the structure and nuclearity of all existing complexes under various conditions. rsc.orgnih.gov Discrepancies between different speciation models highlight the need for a reconciled characterization of iron(III)-citrate complexes. nih.govnih.gov
Impact of Co-solutes: The presence of other ions and molecules in biological and environmental systems can significantly influence ferric citrate (B86180) speciation. For instance, phosphate (B84403) anions can form ternary complexes with ferric citrate, altering its properties and reactivity. nih.gov Systematic investigations into the effects of various co-solutes on the equilibrium are crucial for predicting its behavior in complex matrices.
Thermodynamic and Kinetic Data: There is a persistent need for accurate and consistent thermodynamic stability constants and kinetic data for the formation and dissociation of various ferric citrate species. rsc.orgnih.gov This data is fundamental for developing robust predictive models of its behavior.
A deeper understanding of the speciation of ferric sodium citrate is not merely an academic exercise; it is critical for predicting its bioavailability, reactivity, and transport in biological and environmental systems. researchgate.netnih.gov
Rational Design of Ferric Citrate Complexes with Tailored Chemical and Physical Properties
The ability to rationally design and synthesize ferric citrate complexes with specific, predetermined properties holds immense potential for a variety of applications. This goes beyond simply producing this compound and moves towards creating novel materials with tailored functionalities.
Key areas for future research include:
Control of Nuclearity: Research has shown that the nuclearity of iron citrate complexes, whether mononuclear or polynuclear, can be influenced by the iron-to-citrate ratio. nih.gov Future work should focus on developing precise synthetic strategies to selectively produce complexes with a desired nuclearity, as this can impact properties like solubility and reactivity.
Modification of the Citrate Ligand: Chemical modification of the citrate molecule itself could lead to ferric complexes with novel properties. Introducing different functional groups could alter the complex's solubility, stability, and interaction with other molecules.
Formation of Hybrid Materials: Investigating the incorporation of ferric citrate complexes into larger structures, such as polymers or inorganic frameworks, could lead to the development of new functional materials. For example, citrate-functionalized iron oxide nanoparticles have been explored for environmental remediation. mdpi.com
The goal of this research direction is to move from observing the existing complexity of ferric citrate chemistry to actively controlling it to create "designer" complexes for specific scientific and technological purposes.
Application of Advanced In Situ Characterization Techniques for Real-Time Mechanistic Insights
Understanding the dynamic processes involving this compound, such as its formation, transformation, and reactions, requires the application of advanced analytical techniques that can provide real-time information.
Future research should leverage:
In Situ Spectroscopy: Techniques like in-situ UV-vis spectrophotometry and Fourier-transform infrared (FTIR) spectroscopy can monitor changes in the chemical environment of the iron center and the citrate ligand during reactions. mdpi.comresearchgate.net This can provide valuable mechanistic data that is not obtainable from the analysis of isolated products.
Time-Resolved Studies: Employing techniques with high temporal resolution, such as stopped-flow kinetics, can allow for the observation of transient intermediates and the determination of reaction rates. nih.gov This is particularly important for understanding the rapid ligand exchange and redox processes that ferric citrate can undergo.
Synchrotron-Based Methods: The high intensity and tunability of synchrotron radiation offer powerful tools for probing the local atomic and electronic structure of ferric citrate complexes in solution and in solid state. Techniques like X-ray absorption spectroscopy (XAS) can provide element-specific information about the coordination environment of the iron atoms.
By observing these processes as they happen, researchers can gain a much deeper and more accurate understanding of the underlying reaction mechanisms, which is essential for both fundamental science and practical applications.
Synergistic Approaches Combining Experimental and Computational Research Methodologies
The complexity of the ferric citrate system makes it an ideal candidate for a synergistic approach that combines experimental investigations with theoretical and computational modeling. This integration can provide a more complete picture than either approach could achieve alone.
Future research efforts should focus on:
Quantum Chemical Calculations: Density Functional Theory (DFT) and other ab initio methods can be used to calculate the structures, energies, and spectroscopic properties of different ferric citrate complexes. researchgate.net These calculations can help to interpret experimental data and to predict the properties of yet-to-be-synthesized complexes.
Molecular Dynamics Simulations: These simulations can be used to study the dynamic behavior of ferric citrate complexes in solution, including their interactions with solvent molecules and other solutes. This can provide insights into diffusion, aggregation, and reaction dynamics.
Development of Speciation Models: The experimental data on stability constants and speciation can be used to develop and refine computer models, such as HySS (Hyperquad Simulation and Speciation), to predict the distribution of ferric citrate species under a wide range of conditions. nih.govresearchgate.net
The iterative feedback loop between experimental results and computational predictions will be a powerful engine for advancing our understanding of this compound.
Exploration of Novel Academic Applications in Emerging Scientific Disciplines
While this compound has established roles in various fields, its unique properties suggest potential for new and exciting applications in emerging areas of scientific inquiry.
Promising avenues for future exploration include:
Catalysis: The ability of iron to exist in multiple oxidation states and to coordinate with organic ligands makes ferric citrate complexes potential candidates for catalytic applications. Their role in photochemical reactions and redox cycling is already being investigated and could be harnessed for new catalytic processes. rsc.orgnih.gov
Materials Science: As mentioned earlier, the rational design of ferric citrate complexes could lead to new materials with interesting magnetic, optical, or electronic properties. The formation of iron-containing colloids and nanoparticles from ferric citrate precursors is an area ripe for further investigation. rsc.org
Environmental Science: The role of iron-carboxylate complexes in the environmental cycling of iron and organic matter is a topic of growing interest. rsc.org Further research into the photochemical and microbial degradation of ferric citrate can provide insights into its environmental fate and its potential use in remediation technologies. nih.govnih.gov For instance, iron citrate complexes have been studied for their potential in photo-Fenton processes for the removal of micropollutants. mdpi.com
Bionanotechnology: The interaction of ferric citrate with biological molecules and systems is a key aspect of its current applications. Future research could explore the use of ferric citrate in the synthesis of biocompatible nanoparticles for drug delivery or as a component in biosensors.
By thinking beyond its traditional uses, the scientific community can unlock the full potential of this compound and its derivatives.
Q & A
Q. How can researchers determine the optimal concentration range of ferric sodium citrate for in vitro studies on intestinal epithelial cells?
Methodological Answer: Use serial dilutions of this compound in cell culture medium (e.g., 0.015–2 mM Fe) and assess proliferation via real-time imaging (e.g., Incucyte ZOOM). Include triplicate wells for each concentration and validate with protein content normalization. Control wells without iron compounds are essential for baseline comparison .
Q. What standardized protocols ensure reproducibility in measuring this compound’s effects on cellular iron uptake?
Methodological Answer: Employ inductively coupled plasma (ICP) analysis to quantify intracellular iron levels. Pair this with DMT1 (divalent metal transporter 1) and DcytB (ferric reductase) expression assays via qPCR or Western blot to link bioavailability to transporter activity. Cite established protocols for cell lysis and iron quantification .
Q. How should researchers design experiments to compare this compound with other iron compounds (e.g., ferrous sulfate)?
Methodological Answer: Use parallel cell lines (e.g., Caco-2, Hutu-80) exposed to equimolar iron concentrations of each compound. Measure outcomes like proliferation rates (via confluence assays), protein expression (e.g., EGFr, DKK-1), and pathway activation (e.g., ERK phosphorylation). Include statistical analysis to highlight significant differences .
Advanced Research Questions
Q. How can proteome profiling elucidate this compound’s role in oncogenic signaling pathways?
Methodological Answer: Utilize antibody arrays (e.g., Human XL Oncology Array Kit) to screen 84 cancer-related proteins. Pool triplicate lysates from treated cells and normalize protein loading (e.g., 90–105 µg). Compare chemiluminescent signals (e.g., ChemiDoc XRS+) for proteins like amphiregulin or DKK-1, and validate via ELISA or Western blot .
Q. What experimental strategies resolve contradictions in this compound’s effects on Wnt/β-catenin signaling?
Methodological Answer: Combine β-catenin nuclear translocation assays (immunofluorescence) with Wnt target gene quantification (e.g., Cyclin D1, c-MYC via qPCR). Contrast results with ferrous sulfate-treated cells to differentiate chelated vs. non-chelated iron effects. Use SW480 or APC-mutated cell lines to control for pathway variability .
Q. How to assess this compound’s impact on MAP kinase ERK activation in a time-dependent manner?
Methodological Answer: Perform phospho-ERK 1/2 instantOne™ assays at intervals (e.g., 0, 30, 60 minutes post-treatment). Normalize signals to total ERK and cellular protein content. Correlate with EGFr ligand levels (e.g., amphiregulin ELISA) to establish mechanistic links .
Data Analysis & Reporting
Q. How should researchers present conflicting data on this compound’s bioavailability in peer-reviewed manuscripts?
Methodological Answer: Use comparative tables to juxtapose bioavailability metrics (e.g., ICP iron uptake, transporter expression) across studies. Discuss confounding factors like dietary interactions (e.g., phytate inhibition) and cite in vitro vs. in vivo discrepancies. Follow journal guidelines to avoid redundancy with supplementary data .
Q. What statistical methods are recommended for analyzing dose-response relationships in this compound studies?
Methodological Answer: Apply nonlinear regression models (e.g., log[inhibitor] vs. response in GraphPad Prism) to calculate EC50 values. Include error bars representing SD from triplicate experiments and report p-values for significance testing. Use ANOVA for multi-group comparisons .
Ethical & Technical Compliance
Q. How to ensure ethical reporting of this compound’s potential carcinogenic risks in preclinical studies?
Methodological Answer: Disclose limitations of cell line models (e.g., Caco-2 mutations) and avoid overextrapolation to human outcomes. Cite conflicting evidence (e.g., Wnt pathway suppression via DKK-1 vs. ERK activation) and recommend in vivo validation. Follow ARRIVE guidelines for transparent reporting .
Q. What guidelines govern the deposition of raw data from this compound experiments?
Methodological Answer: Archive datasets (e.g., confluence curves, array images) in repositories like Figshare or Zenodo with unique DOIs. Provide metadata for experimental conditions (e.g., iron concentrations, cell passage numbers) and cite data availability statements in manuscripts per journal policies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
